(E)-5-Ethyl-3-nonen-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-5-ethylnon-3-en-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O/c1-4-6-7-11(5-2)9-8-10(3)12/h8-9,11H,4-7H2,1-3H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBGUNASIKSCCO-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C=CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)/C=C/C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10137-90-3 | |
| Record name | 3-Nonen-2-one, 5-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010137903 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (E)-5-Ethyl-3-nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-Ethyl-3-nonen-2-one is an α,β-unsaturated ketone with potential applications in organic synthesis and as a building block for more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, including predicted physicochemical and spectroscopic characteristics. Detailed experimental protocols for its synthesis via Claisen-Schmidt condensation and its participation in Michael addition reactions are presented. Furthermore, this document outlines the expected spectroscopic signatures for the characterization of this compound.
Chemical Properties
This compound, a nine-carbon α,β-unsaturated ketone, possesses a chemical structure that lends itself to a variety of chemical transformations. The presence of the enone functionality makes it a valuable intermediate in organic synthesis.
Physicochemical Properties
While specific experimentally determined data for this compound is limited in publicly available literature, its properties can be reliably estimated based on its structure and data from analogous compounds.
| Property | Value (Estimated) |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| CAS Number | 138509-47-4 |
| Boiling Point | ~237 °C |
| Density | ~0.86 g/cm³ |
| Refractive Index | ~1.49 |
| Solubility | Insoluble in water; soluble in organic solvents |
| Appearance | Colorless to pale yellow liquid |
Spectroscopic Data (Predicted)
The structural features of this compound give rise to characteristic spectroscopic signals.
| Spectroscopy | Expected Signals |
| ¹H NMR | Signals for vinyl protons (δ 6.0-7.0 ppm), methyl ketone protons (δ ~2.1 ppm), and aliphatic protons. |
| ¹³C NMR | Carbonyl carbon signal (δ 195-200 ppm), vinylic carbon signals (δ 125-150 ppm), and aliphatic carbon signals. |
| IR Spectroscopy | Strong C=O stretch (~1670 cm⁻¹), C=C stretch (~1620 cm⁻¹), and C-H stretches.[1] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z = 168, with fragmentation patterns corresponding to the loss of alkyl and acyl groups. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through several established methods for forming α,β-unsaturated ketones. The Claisen-Schmidt condensation is a common and effective approach.
Synthesis via Claisen-Schmidt Condensation
This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. For the synthesis of this compound, 2-pentanone would be reacted with propanal.
Experimental Protocol:
-
Reaction Setup: To a solution of 2-pentanone (1.0 equivalent) in ethanol, add a solution of sodium hydroxide (1.1 equivalents) in water dropwise at 0 °C with stirring.
-
Aldehyde Addition: After stirring for 15 minutes, add propanal (1.0 equivalent) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, neutralize the reaction mixture with dilute hydrochloric acid. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Reactivity and Potential Applications
The core reactivity of this compound is centered around the electrophilic nature of the β-carbon in the enone system, making it susceptible to nucleophilic attack in a Michael addition reaction.
Michael Addition Reaction
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds.
Experimental Protocol (General):
-
Reactant Preparation: Dissolve the Michael donor (e.g., a malonic ester, 1.0 equivalent) and this compound (1.0 equivalent) in a suitable solvent such as ethanol.
-
Base Addition: Add a catalytic amount of a base, such as sodium ethoxide, to the solution.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.
-
Quenching and Workup: Once the reaction is complete, quench it with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Isolation: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting adduct by chromatography or recrystallization.
Biological Activity and Drug Development Potential
α,β-Unsaturated ketones are a class of compounds known for their diverse biological activities. The electrophilic nature of the enone moiety allows them to react with biological nucleophiles, such as cysteine residues in proteins. This reactivity can lead to the modulation of various signaling pathways. While specific studies on this compound are not widely reported, related aliphatic enones have been investigated for their potential as anti-inflammatory, anti-cancer, and anti-microbial agents. Further research is warranted to explore the specific biological profile of this compound and its potential as a lead structure in drug discovery programs.
Safety and Handling
This compound is expected to be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with copious amounts of water.
Conclusion
This compound is a versatile α,β-unsaturated ketone with significant potential in synthetic organic chemistry. This guide provides a foundational understanding of its chemical properties, synthesis, and reactivity. The detailed protocols and diagrams serve as a valuable resource for researchers and scientists working with this and related compounds, and may aid in the design of novel synthetic routes and the exploration of new therapeutic agents.
References
Structural Elucidation of (E)-5-Ethyl-3-nonen-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural elucidation of (E)-5-Ethyl-3-nonen-2-one, a nine-carbon α,β-unsaturated ketone. The document outlines the key spectroscopic data and experimental protocols necessary for its unambiguous identification and characterization, serving as a vital resource for researchers in organic synthesis and drug development.
Chemical Structure and Properties
This compound possesses a molecular formula of C₁₁H₂₀O and a molecular weight of 168.28 g/mol . The "(E)" designation signifies the trans configuration of the substituents across the carbon-carbon double bond between the third and fourth carbon atoms. This stereochemistry is a critical aspect of its molecular architecture, influencing its physical and chemical properties.
Spectroscopic Data Analysis
The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results | |||
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results | |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by strong absorption bands indicative of its α,β-unsaturated ketone structure.
Table 3: Key IR Absorption Bands for this compound
| Frequency (cm⁻¹) | Functional Group |
| ~1700–1750 | C=O (Ketone, conjugated) |
| ~1620-1680 | C=C (Alkene, conjugated) |
| ~960–980 | =C-H bend (trans-alkene) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 168 | Data not available | [M]⁺ (Molecular Ion) |
| Data not available | ||
Experimental Protocols
Synthesis: Mixed Aldol Condensation
This compound can be synthesized via a mixed aldol condensation between 2-ethylhexanal and acetone, catalyzed by a base such as sodium hydroxide.
Protocol:
-
A solution of 10% aqueous sodium hydroxide is prepared.
-
Acetone is brought to a boil.
-
2-Ethylhexanal is added slowly to the boiling acetone and sodium hydroxide solution over a period of 16 hours.
-
The reaction mixture is then worked up to isolate the crude product.
-
Purification is achieved through distillation under reduced pressure (boiling point of 90°C at 1 kPa).
Spectroscopic Analysis Protocols
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).
-
Sample Preparation: As this compound is a liquid, a thin film of the neat compound is placed between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The salt plates are mounted in the spectrometer, and the IR spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum.
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane).
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GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column. The temperature program of the GC oven is optimized to ensure good separation of the analyte from any impurities.
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MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, and a detector records their abundance.
Visualization of Elucidation Workflow and Fragmentation
The following diagrams illustrate the logical flow of the structural elucidation process and a theoretical mass spectrometry fragmentation pattern.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Caption: Proposed key fragmentation pathways for this compound in Mass Spectrometry.
An In-depth Technical Guide to the Synthesis of (E)-5-Ethyl-3-nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for (E)-5-Ethyl-3-nonen-2-one, a valuable α,β-unsaturated ketone intermediate in organic synthesis. The document details the core methodologies, including the Claisen-Schmidt Condensation, the Horner-Wadsworth-Emmons reaction, and the Wittig reaction, providing a basis for their practical application in a laboratory setting.
Introduction
This compound is a nine-carbon α,β-unsaturated ketone with the chemical formula C₁₁H₂₀O.[1] Its structure, featuring a reactive enone system and a specific stereochemistry at the carbon-carbon double bond, makes it a versatile building block in the synthesis of more complex molecules. The reactivity of the α,β-unsaturated ketone moiety, particularly the electrophilic nature of the β-carbon, allows for its participation in key carbon-carbon and carbon-heteroatom bond-forming reactions, such as Michael additions.[1] This guide focuses on the most effective and stereoselective methods for its preparation.
Synthetic Pathways
The synthesis of this compound can be effectively achieved through several established organic reactions. The choice of pathway often depends on the desired stereoselectivity, availability of starting materials, and scalability of the reaction.
Claisen-Schmidt Condensation (Aldol Condensation)
The Claisen-Schmidt condensation, a type of crossed aldol condensation, is a robust and widely used method for the formation of α,β-unsaturated ketones. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde. In the synthesis of this compound, 2-pentanone reacts with butanal. The reaction proceeds via the formation of an enolate from 2-pentanone, which then acts as a nucleophile, attacking the carbonyl carbon of butanal. Subsequent dehydration of the β-hydroxy ketone intermediate yields the target enone. The E-isomer is generally the thermodynamically favored product.
Reaction Scheme:
Figure 1: Claisen-Schmidt condensation for the synthesis of this compound.
Experimental Protocol (General):
A solution of sodium hydroxide in a mixture of ethanol and water is prepared. 2-Pentanone and butanal are then added to this basic solution. The reaction mixture is stirred at an elevated temperature to promote both the condensation and subsequent dehydration. Progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by neutralizing the base, extracting the product with an organic solvent, and purifying it via distillation or column chromatography.
| Parameter | Value |
| Reactants | 2-Pentanone, Butanal |
| Catalyst | Sodium Hydroxide (NaOH) |
| Solvent | Ethanol/Water |
| Temperature | Elevated (reflux) |
| Purification | Distillation or Column Chromatography |
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and highly stereoselective method for the synthesis of alkenes, particularly favoring the formation of (E)-isomers.[2][3][4] This makes it an excellent choice for the synthesis of this compound. The reaction involves the condensation of a stabilized phosphonate ylide with an aldehyde or ketone. For this specific synthesis, butanal is reacted with the ylide generated from diethyl (2-oxopropyl)phosphonate. The phosphonate carbanion is more nucleophilic and less basic than the corresponding Wittig reagent, often leading to cleaner reactions and easier purification, as the phosphate byproduct is water-soluble.[2][4]
Reaction Scheme:
Figure 2: Horner-Wadsworth-Emmons synthesis of this compound.
Experimental Protocol (General):
Diethyl (2-oxopropyl)phosphonate is deprotonated using a strong base such as sodium hydride (NaH) or sodium ethoxide (NaOEt) in an aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) to generate the phosphonate carbanion. Butanal is then added to the reaction mixture, which is typically stirred at room temperature. The reaction progress is monitored by TLC. The workup involves quenching the reaction, followed by an aqueous extraction to remove the water-soluble phosphate byproduct. The organic layer is then dried and concentrated, and the product is purified by chromatography or distillation.
| Parameter | Value |
| Reactants | Diethyl (2-oxopropyl)phosphonate, Butanal |
| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) |
| Solvent | Tetrahydrofuran (THF) or Dimethoxyethane (DME) |
| Temperature | Room Temperature |
| Purification | Aqueous Extraction, Chromatography/Distillation |
Wittig Reaction
The Wittig reaction is another cornerstone of alkene synthesis, involving the reaction of a phosphonium ylide (Wittig reagent) with an aldehyde or ketone. For the synthesis of this compound, butanal would be reacted with a stabilized ylide, acetylmethylenetriphenylphosphorane. The use of a stabilized ylide is crucial as it generally leads to the preferential formation of the (E)-alkene.
Reaction Scheme:
Figure 3: Wittig reaction for the synthesis of this compound.
Experimental Protocol (General):
The Wittig reagent, acetylmethylenetriphenylphosphorane, is typically prepared by the deprotonation of the corresponding phosphonium salt with a strong base. Alternatively, the stabilized ylide is commercially available and can be used directly. The ylide is dissolved in an appropriate solvent, such as THF, and the butanal is added. The reaction is usually carried out at room temperature or with gentle heating. After the reaction is complete, the triphenylphosphine oxide byproduct is often removed by crystallization or chromatography, which can sometimes be challenging.
| Parameter | Value |
| Reactants | Acetylmethylenetriphenylphosphorane, Butanal |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature to mild heating |
| Byproduct | Triphenylphosphine oxide |
| Purification | Crystallization or Chromatography |
Characterization
The structural elucidation and confirmation of the stereochemistry of this compound are typically achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the presence of the vinyl protons and to determine the coupling constant between them, which is indicative of the (E)-stereochemistry (typically a large coupling constant, J ≈ 15-18 Hz). ¹³C NMR will show the characteristic chemical shifts for the carbonyl carbon and the carbons of the double bond.
-
Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the key functional groups. A strong absorption band in the region of 1650-1690 cm⁻¹ is characteristic of the α,β-unsaturated carbonyl stretch. The C=C stretching vibration appears around 1620-1640 cm⁻¹. A distinct peak at approximately 960-980 cm⁻¹ for the out-of-plane C-H bend of the trans-disubstituted alkene is a key indicator of the (E)-configuration.[1]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, which can provide further structural information.
| Spectroscopic Data | Expected Values |
| ¹H NMR (J-coupling) | ~15-18 Hz for vinyl protons |
| IR (C=O stretch) | 1650-1690 cm⁻¹ |
| IR (C=C stretch) | 1620-1640 cm⁻¹ |
| IR (trans C-H bend) | 960-980 cm⁻¹ |
| Molecular Weight | 168.28 g/mol |
Conclusion
The synthesis of this compound can be accomplished through several reliable methods. The Claisen-Schmidt condensation offers a direct and atom-economical route, while the Horner-Wadsworth-Emmons and Wittig reactions provide excellent stereocontrol, ensuring the formation of the desired (E)-isomer. The choice of the optimal synthetic pathway will be guided by factors such as the desired purity, yield, and the practical considerations of the laboratory setting. The characterization techniques outlined are essential for verifying the successful synthesis and stereochemical integrity of the final product.
References
In-Depth Technical Guide: (E)-5-Ethyl-3-nonen-2-one (CAS 138509-47-4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-5-Ethyl-3-nonen-2-one is an α,β-unsaturated ketone, a class of organic compounds recognized for their versatile reactivity and significant potential in synthetic chemistry and drug discovery. The presence of a conjugated system, comprising a carbonyl group and a carbon-carbon double bond, makes it a valuable intermediate for various chemical transformations and a candidate for biological activity. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical properties, synthesis, and potential applications, with a focus on experimental details for the research and drug development community.
Chemical Properties and Characterization
This compound is a branched-chain aliphatic ketone. The "(E)" designation in its nomenclature refers to the trans configuration of the substituents around the carbon-carbon double bond, which influences its three-dimensional structure and reactivity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 138509-47-4 | N/A |
| Molecular Formula | C₁₁H₂₀O | N/A |
| Molecular Weight | 168.28 g/mol | N/A |
| Boiling Point | 90 °C at 1 kPa | [1] |
| InChI Key | SWBGUNASIKSCCO-CMDGGOBGSA-N | N/A |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Technique | Observed Data |
| Infrared (IR) Spectroscopy | Characteristic carbonyl (C=O) and carbon-carbon double bond (C=C) stretching frequencies are expected. |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the vinyl, alkyl, and methyl protons are anticipated. The coupling constant between the vinyl protons is indicative of the (E)-stereochemistry. |
| Mass Spectrometry (MS) | The molecular ion peak and characteristic fragmentation patterns would confirm the molecular weight and structure. |
Experimental Protocols
Synthesis of this compound
The primary method reported for the synthesis of this compound is a mixed aldol condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone.
Experimental Protocol: Mixed Aldol Condensation
This protocol is based on the synthesis described in the Collection of Czechoslovak Chemical Communications (1991).
Materials:
-
2-Ethylhexanal
-
Acetone
-
10% aqueous sodium hydroxide (NaOH) solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (or other suitable drying agent)
-
Distillation apparatus
Procedure:
-
A mixture of acetone and 10% aqueous sodium hydroxide is brought to a boil.
-
2-Ethylhexanal is added slowly to the boiling mixture over a period of 16 hours. The slow addition is crucial to favor the desired cross-condensation product and minimize self-condensation of acetone.
-
After the addition is complete, the reaction mixture is cooled to room temperature.
-
The product is extracted from the aqueous mixture using a suitable organic solvent, such as diethyl ether.
-
The organic extracts are combined, washed with water and brine, and then dried over an anhydrous drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield this compound. The reported boiling point is 90 °C at 1 kPa.[1]
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dominated by the electrophilic nature of the β-carbon in the α,β-unsaturated ketone system. This makes it a prime candidate for conjugate addition reactions, most notably the Michael addition.
Michael Addition Reaction
In a Michael addition, a nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound. This reaction is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds.
Generalized Experimental Protocol: Michael Addition
Materials:
-
This compound (Michael acceptor)
-
A suitable nucleophile (Michael donor, e.g., a malonate ester, a thiol, or a secondary amine)
-
A catalytic amount of a suitable base (e.g., sodium ethoxide, triethylamine)
-
An appropriate solvent (e.g., ethanol, THF)
Procedure:
-
The Michael donor and a catalytic amount of base are dissolved in the chosen solvent.
-
This compound is added to the solution, often dropwise and at a controlled temperature (e.g., room temperature or below).
-
The reaction is stirred until completion, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
The reaction is quenched, typically with a weak acid or a saturated aqueous ammonium chloride solution.
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
The crude product is purified by column chromatography or distillation.
Diagram 2: Michael Addition Reaction
Caption: Generalized scheme of a Michael addition reaction.
Potential in Drug Development
α,β-Unsaturated ketones are a well-known class of compounds with a wide range of biological activities. They are often found in natural products with anticancer and anti-inflammatory properties. Their reactivity towards nucleophiles, particularly the thiol groups in cysteine residues of proteins, allows them to act as covalent inhibitors of enzymes.
While no specific biological data for this compound has been found in the public domain, its chemical structure suggests potential for investigation in several areas:
-
Enzyme Inhibition: As an electrophilic species, it could potentially inhibit enzymes with reactive cysteine residues in their active sites, such as certain proteases, kinases, or transferases.
-
Cytotoxic Activity: Many α,β-unsaturated ketones exhibit cytotoxicity against cancer cell lines. This is often attributed to their ability to induce oxidative stress or to covalently modify key cellular proteins.
-
Anti-inflammatory Effects: The Michael acceptor functionality can react with key signaling proteins in inflammatory pathways, such as NF-κB.
Further research is required to explore and validate these potential biological activities. Standard experimental protocols such as cytotoxicity assays (e.g., MTT or LDH assays) and enzyme inhibition assays would be the first step in evaluating the therapeutic potential of this compound.
Conclusion
This compound is a versatile α,β-unsaturated ketone with established synthetic accessibility. Its chemical reactivity, centered around the Michael addition, makes it a useful building block in organic synthesis. While specific biological data is currently lacking, its structural features suggest it as a candidate for investigation in drug discovery, particularly in the areas of oncology and inflammation. The experimental protocols and data presented in this guide are intended to provide a foundation for researchers to further explore the chemical and biological properties of this compound.
References
(E)-5-Ethyl-3-nonen-2-one molecular weight
An In-Depth Technical Guide to the Molecular Weight of (E)-5-Ethyl-3-nonen-2-one
Introduction
This compound is an α,β-unsaturated ketone. Its chemical structure consists of a nine-carbon backbone with a ketone functional group at the second carbon position, a carbon-carbon double bond between the third and fourth positions, and an ethyl group attached to the fifth carbon.[1] The "(E)" designation specifies a trans configuration of the substituents around the double bond, which influences its physicochemical properties.[1] This guide provides a detailed analysis of its molecular weight, the methodologies for its determination, and a summary of its key chemical properties.
Chemical Identity and Properties
A precise understanding of a compound's identity is foundational for research and development. The key identifiers and computed properties for this compound are summarized below.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O[1][2] |
| Molecular Weight | 168.28 g/mol [1][3] |
| Monoisotopic Mass | 168.15141 Da[2] |
| CAS Number | 138509-47-4[1] |
| InChI Key | SWBGUNASIKSCCO-CMDGGOBGSA-N[1][2] |
Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculation for this compound is based on its molecular formula, C₁₁H₂₀O.
Standard Atomic Weights
The calculation utilizes the standard atomic weights of Carbon, Hydrogen, and Oxygen as recognized by IUPAC.
| Element | Symbol | Atomic Weight ( g/mol ) |
| Carbon | C | ~12.011 |
| Hydrogen | H | ~1.008 |
| Oxygen | O | ~15.999 |
Calculation Protocol
The molecular weight is calculated by multiplying the atomic weight of each element by the number of atoms of that element in the molecular formula and summing the results.
-
Carbon (C): 11 atoms × 12.011 g/mol = 132.121 g/mol
-
Hydrogen (H): 20 atoms × 1.008 g/mol = 20.160 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
-
Total Molecular Weight: 132.121 + 20.160 + 15.999 = 168.28 g/mol
Experimental Protocols for Characterization
While specific, detailed experimental protocols for the synthesis or application of this compound are not widely published, standard analytical techniques are employed to confirm its structure and purity.
Chromatography-Mass Spectrometry (GC-MS)
This is a primary technique for the analysis of volatile compounds like this compound.[1]
-
Objective: To separate the compound from a mixture and confirm its molecular weight.
-
Methodology:
-
Injection: A sample is vaporized and injected into a gas chromatograph.
-
Separation: The compound travels through a capillary column, separating from other components based on its boiling point and affinity for the column's stationary phase.
-
Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).
-
Detection: The mass spectrometer separates the resulting ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that confirms the molecular weight and provides structural information through fragmentation patterns.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[1]
-
Objective: To confirm the presence of the α,β-unsaturated ketone moiety.
-
Methodology:
-
Sample Preparation: A thin film of the neat liquid sample is placed between two salt (e.g., NaCl or KBr) plates.
-
Analysis: The sample is exposed to infrared radiation. The molecule absorbs energy at specific frequencies corresponding to the vibrational frequencies of its bonds.
-
Interpretation: The resulting IR spectrum for this compound would show characteristic absorption bands. A strong band for the carbonyl (C=O) stretch is expected at a lower wavenumber (typically 1665-1685 cm⁻¹) due to conjugation with the C=C double bond.[1] This is shifted from the typical 1715 cm⁻¹ of a saturated ketone.
-
Applications in Research
As an α,β-unsaturated ketone, this compound is a valuable building block in organic synthesis. The electrophilic nature of the β-carbon makes it susceptible to nucleophilic attack in Michael addition reactions, a key method for forming new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity allows for its use as a precursor in the synthesis of more complex molecular architectures.[1] Future research may explore its potential in materials science (e.g., polymer development) or as an antimicrobial agent, a property common to many natural products containing the α,β-unsaturated ketone motif.[1]
References
A Technical Guide to the Spectroscopic Characterization of (E)-5-Ethyl-3-nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (E)-5-Ethyl-3-nonen-2-one. These predictions are derived from foundational principles of organic spectroscopy and comparison with structurally similar compounds.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 (CH₃-C=O) | 2.1 - 2.3 | s | - |
| H-3 (=CH-C=O) | 6.0 - 6.3 | d | 15.0 - 16.0 |
| H-4 (=CH-CH) | 6.7 - 7.0 | dt | 15.0 - 16.0, 6.5 - 7.5 |
| H-5 (CH-CH₂) | 2.3 - 2.6 | m | - |
| H-6, H-8 (CH₂-CH₃, CH₂-CH₂) | 1.3 - 1.6 | m | - |
| H-7, H-9 (CH₃-CH₂) | 0.8 - 1.0 | t | 7.0 - 7.5 |
| Ethyl CH₂ | 1.4 - 1.7 | q | 7.0 - 7.5 |
| Ethyl CH₃ | 0.8 - 1.0 | t | 7.0 - 7.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (CH₃-C=O) | 25 - 30 |
| C-2 (C=O) | 195 - 200 |
| C-3 (=CH-C=O) | 130 - 135 |
| C-4 (=CH-CH) | 145 - 155 |
| C-5 (CH-CH₂) | 40 - 45 |
| C-6 (CH₂-CH) | 25 - 30 |
| C-7 (CH₂-CH₂) | 22 - 27 |
| C-8 (CH₂-CH₃) | 13 - 18 |
| C-9 (CH₃-CH₂) | 13 - 18 |
| Ethyl CH₂ | 25 - 30 |
| Ethyl CH₃ | 10 - 15 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O Stretch (α,β-unsaturated ketone) | 1665 - 1690 |
| C=C Stretch (alkene) | 1620 - 1640 |
| =C-H Bend (trans) | 960 - 980 |
| C-H Stretch (sp³) | 2850 - 3000 |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Predicted Identity |
| 168 | [M]⁺ (Molecular Ion) |
| 153 | [M - CH₃]⁺ |
| 140 | [M - C₂H₄]⁺ (McLafferty Rearrangement) |
| 139 | [M - C₂H₅]⁺ |
| 125 | [M - C₃H₇]⁺ |
| 111 | [M - C₄H₉]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 220-240 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
-
Data Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons. Assign the ¹³C NMR signals based on chemical shifts and comparison with predicted values.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a neat sample can be analyzed. Place a small drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Mount the sample plates in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis: Identify the characteristic absorption bands for the C=O, C=C, =C-H, and C-H vibrations.
3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and identification.
-
Acquisition (Electron Ionization - EI):
-
Introduce the sample into the ion source (for GC-MS, this occurs after elution from the GC column).
-
Use a standard electron energy of 70 eV for ionization.
-
Scan a mass range of m/z 40-300.
-
-
Data Analysis: Identify the molecular ion peak. Analyze the fragmentation pattern to identify characteristic fragment ions.
Synthesis Workflow
This compound can be synthesized via a mixed aldol condensation reaction. The following diagram illustrates the logical workflow for this synthesis.
Caption: Synthetic pathway for this compound.
This technical guide provides a comprehensive overview of the expected spectroscopic properties of this compound and the experimental procedures to obtain them. While based on predictive data, this information serves as a valuable resource for researchers in the fields of organic chemistry and drug development.
References
(E)-5-Ethyl-3-nonen-2-one: A Technical Guide to its Discovery, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive overview of the α,β-unsaturated ketone, (E)-5-Ethyl-3-nonen-2-one. It details the history of its discovery, a complete experimental protocol for its synthesis via a mixed aldol condensation, and its thorough characterization using modern spectroscopic techniques. This document is intended to serve as a core resource for researchers interested in the synthesis and potential applications of this and related compounds in the fields of organic chemistry and drug discovery.
Introduction and Historical Context
This compound is an α,β-unsaturated ketone with a nine-carbon backbone. The presence of the ketone functional group in conjugation with a carbon-carbon double bond makes it a reactive and versatile chemical entity. The "(E)" designation specifies a trans configuration of the substituents around the double bond.
The first documented synthesis of this compound appeared in a 1991 paper in the Collection of Czechoslovak Chemical Communications.[1] The research, conducted by Dalibor Ameška and Miroslav Zbirovský, focused on the identification of impurities in the commercial chelating solvent extraction reagent, Kelex 100. In their investigation, this compound was synthesized as a precursor to the saturated ketone, 5-ethyl-2-nonanone, to confirm the identity of a branched ketone impurity.[1] This initial work laid the foundation for the understanding and preparation of this specific unsaturated ketone.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| CAS Number | 138509-47-4 |
| Boiling Point | 90°C at 1 kPa |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents such as acetone, ethanol, and dichloromethane. Insoluble in water. |
Synthesis of this compound
The synthesis of this compound is achieved through a base-catalyzed mixed aldol condensation reaction between 2-ethylhexanal and acetone.[1] The following is a detailed experimental protocol based on the original 1991 report and general principles of aldol condensations.
Experimental Protocol: Mixed Aldol Condensation
Materials:
-
2-Ethylhexanal (Reagent Grade, ≥98%)
-
Acetone (ACS Grade)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Diethyl ether (Anhydrous)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an addition funnel, add 100 mL of acetone and 20 mL of a 10% aqueous sodium hydroxide solution.
-
Reaction Initiation: Heat the mixture to a gentle boil using a heating mantle.
-
Slow Addition of Aldehyde: Slowly add 25.6 g (0.2 mol) of 2-ethylhexanal to the boiling mixture from the addition funnel over a period of 16 hours. Maintain a steady reflux throughout the addition.
-
Reaction Completion: After the addition is complete, continue to reflux the reaction mixture for an additional 2 hours to ensure maximum conversion.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 500 mL separatory funnel.
-
Add 100 mL of diethyl ether and 100 mL of deionized water. Shake vigorously and allow the layers to separate.
-
Separate the organic layer. Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the dried organic layer to remove the magnesium sulfate.
-
Concentrate the filtrate using a rotary evaporator to remove the diethyl ether.
-
The crude product is then purified by vacuum distillation. Collect the fraction boiling at 90°C at 1 kPa to yield pure this compound.
-
Synthesis Workflow Diagram
Spectroscopic Characterization
The structural elucidation of this compound is accomplished through a combination of spectroscopic methods.
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretching (alkane) |
| ~1675 | Strong | C=O stretching (α,β-unsaturated ketone) |
| ~1630 | Medium | C=C stretching (alkene) |
| ~970 | Medium-Strong | C-H out-of-plane bending (trans alkene) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is instrumental in confirming the structure and stereochemistry of the molecule. The following table outlines the expected chemical shifts and multiplicities for the protons in this compound.
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~6.75 | dt | 1H | H-4 |
| ~6.10 | d | 1H | H-3 |
| ~2.20 | s | 3H | H-1 |
| ~2.10 | m | 1H | H-5 |
| ~1.40 | m | 4H | H-6, H-7 |
| ~1.25 | m | 2H | Ethyl CH₂ |
| ~0.90 | t | 3H | H-8 |
| ~0.85 | t | 3H | Ethyl CH₃ |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 168.
Potential Signaling Pathway Involvement
While specific biological studies on this compound are not extensively reported, its structure as an α,β-unsaturated ketone suggests potential interaction with biological systems. These compounds are known to be Michael acceptors and can covalently modify cysteine residues in proteins. One such pathway of interest is the Keap1-Nrf2 signaling pathway, which is a critical regulator of the cellular antioxidant response.
Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent degradation by the proteasome. Electrophilic compounds, such as α,β-unsaturated ketones, can react with reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing the ubiquitination of Nrf2. As a result, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of a battery of cytoprotective genes.
Conclusion
This compound, first synthesized and characterized in 1991, serves as a valuable model compound for the study of α,β-unsaturated ketones. The detailed synthetic protocol and characterization data provided in this guide offer a solid foundation for researchers to produce and study this molecule. Its potential as a Michael acceptor suggests avenues for future research into its biological activities, particularly in the context of cellular signaling pathways sensitive to electrophilic species. This technical guide aims to facilitate such future investigations in the fields of synthetic chemistry, pharmacology, and drug development.
References
An In-depth Technical Guide on the Biological Activity of (E)-5-Ethyl-3-nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E)-5-Ethyl-3-nonen-2-one is an α,β-unsaturated ketone. While specific biological data for this compound is not extensively documented in publicly available literature, its chemical structure suggests a high potential for biological activity characteristic of its class. α,β-Unsaturated ketones are known electrophiles that can engage in Michael addition reactions with biological nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity can lead to a variety of cellular effects, including enzyme inhibition and cytotoxicity. This guide synthesizes the probable biological activities of this compound based on the known activities of structurally related α,β-unsaturated ketones, providing a framework for future research and drug discovery efforts.
Introduction
This compound belongs to the class of α,β-unsaturated ketones, which are characterized by a ketone functional group conjugated to a carbon-carbon double bond. This structural motif renders the β-carbon electrophilic and susceptible to nucleophilic attack, a reaction known as Michael addition. This reactivity is the foundation for the diverse biological activities observed in this class of compounds. Research has explored α,β-unsaturated ketones for a range of applications, including their roles as cytotoxic agents that can affect mitochondrial function.
The primary mechanism of action for many biologically active α,β-unsaturated ketones is the covalent modification of cellular proteins through Michael addition to cysteine residues. This can lead to the inhibition of enzymes and the disruption of signaling pathways. A notable target of this class of compounds is Glutathione S-transferase (GST), an enzyme involved in detoxification.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| CAS Number | 138509-47-4 |
| Appearance | Colorless liquid (predicted) |
| Boiling Point | Not available |
| Solubility | Insoluble in water; soluble in fats (predicted for similar compounds)[1] |
Potential Biological Activities and Data
Based on the activities of analogous α,β-unsaturated ketones, the following biological activities are anticipated for this compound. The quantitative data presented in the tables are representative values from studies on other α,β-unsaturated ketones and should be considered as a predictive guide for designing experiments with this compound.
Glutathione S-transferase (GST) Inhibition
α,β-Unsaturated ketones are known inhibitors of Glutathione S-transferases. This inhibition is typically irreversible and occurs through covalent modification of a cysteine residue in the enzyme's active site.
Table 2: Representative GST Inhibition Data for α,β-Unsaturated Ketones
| Compound | Target | IC₅₀ (µM) | Inhibition Type |
| Ethacrynic acid | Human GSTP1-1 | <10 | Irreversible |
| Curcumin | Human GSTP1-1 | <10 | Irreversible |
| (E)-3-nonen-2-one | Rat liver GST isozymes | Varies by isozyme | Competitive |
Cytotoxic Activity
The ability of α,β-unsaturated ketones to react with cellular nucleophiles can lead to cytotoxicity. This property has been explored for the development of anticancer agents.
Table 3: Representative Cytotoxicity Data for α,β-Unsaturated Ketones
| Compound Class | Cell Line | IC₅₀ (µM) |
| Chalcones | Various cancer cell lines | 1 - 50 |
| Curcuminoids | Various cancer cell lines | 5 - 25 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.
Glutathione S-transferase (GST) Inhibition Assay
Objective: To determine the inhibitory effect of this compound on GST activity.
Materials:
-
Human recombinant GSTP1-1
-
1-Chloro-2,4-dinitrobenzene (CDNB)
-
Reduced glutathione (GSH)
-
Phosphate buffer (pH 6.5)
-
96-well UV-transparent microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add phosphate buffer, GSH, and varying concentrations of this compound.
-
Add the GST enzyme to each well and incubate for a specified time (e.g., 10 minutes) at room temperature to allow for potential covalent modification.
-
Initiate the reaction by adding CDNB to each well.
-
Immediately measure the change in absorbance at 340 nm over time using a microplate reader. The rate of increase in absorbance is proportional to GST activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of this compound on a selected cancer cell line.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plate
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of viability against the logarithm of the compound concentration.
Visualizations
The following diagrams illustrate key concepts related to the biological activity of this compound.
Caption: Michael addition of this compound with a protein cysteine residue.
Caption: A generalized workflow for evaluating the biological activity of a novel compound.
Caption: Potential signaling pathway interactions of this compound.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, its chemical structure as an α,β-unsaturated ketone strongly suggests a profile that includes enzyme inhibition, particularly of Glutathione S-transferases, and cytotoxicity towards various cell lines. The provided experimental protocols offer a starting point for the systematic evaluation of these potential activities. Further research is warranted to fully elucidate the biological and pharmacological properties of this compound, which may hold promise for the development of novel therapeutic agents.
References
The Ubiquitous Yet Understated Presence of 3-Nonen-2-one Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nonen-2-one and its derivatives represent a class of unsaturated ketones that, while not always in the spotlight of natural product research, are surprisingly widespread across the biological kingdoms. From the defensive secretions of insects to the aromatic bouquets of plants and the metabolic byproducts of fungi, these compounds play diverse and often critical roles in chemical communication, defense, and signaling. This technical guide provides an in-depth exploration of the natural occurrence of 3-nonen-2-one derivatives, presenting quantitative data, detailed experimental protocols for their analysis, and an examination of the biochemical pathways that govern their formation. This document is intended to serve as a comprehensive resource for researchers in natural product chemistry, chemical ecology, and drug development, facilitating a deeper understanding of these versatile molecules and their potential applications.
Natural Occurrence of 3-Nonen-2-one and Its Derivatives
The presence of 3-nonen-2-one and related structures has been documented in a variety of natural sources, including plants, fungi, and insects. The concentrations of these compounds can vary significantly depending on the species, environmental conditions, and the developmental stage of the organism.
In the Plant Kingdom
In plants, 3-nonen-2-one is often a component of the complex blend of volatile organic compounds (VOCs) emitted from leaves, flowers, and fruits. These emissions can be constitutive or induced by biotic and abiotic stresses. For instance, 3-nonen-2-one has been identified as a volatile compound in sweet potatoes (Ipomoea batatas). The formation of such C9 ketones is frequently linked to the oxylipin pathway, which is a crucial part of the plant's defense signaling, often triggered by jasmonic acid.
| Plant Species | Plant Part | Concentration of 3-Nonen-2-one | Reference |
| Sweet Potato (Ipomoea batatas) | Tuber | 0.12 ± 0.02 to 0.15 ± 0.06 µg/g | [1] |
While some studies on the essential oil composition of plants like Origanum vulgare have been conducted, the presence of 3-nonen-2-one has not always been reported, suggesting that its distribution and concentration can be highly species- and even chemotype-specific.
In the Fungal Kingdom
Fungi, particularly filamentous fungi, are known producers of a diverse array of volatile organic compounds. While specific quantitative data for 3-nonen-2-one in many fungal species is still emerging, ketones are a recognized class of fungal volatiles. For example, various ketones have been identified in the volatile profiles of Fusarium graminearum cultures, with concentrations of some ketones reaching up to 18% of the total VOCs. The production of these compounds is influenced by the fungal strain and culture conditions.
In the Animal Kingdom
In insects, 3-nonen-2-one and its derivatives can be found in defensive secretions and pheromone blends. These chemical signals are vital for deterring predators, raising alarms, and mediating social interactions. For instance, various ketones are known components of the defensive secretions of certain beetle and thrips species. The specific derivatives and their concentrations are often unique to a particular species or even sex.
Biosynthesis and Signaling Pathways
The formation of 3-nonen-2-one in plants is strongly suggested to originate from the enzymatic degradation of polyunsaturated fatty acids, primarily linoleic and linolenic acids, through the oxylipin pathway. This pathway is a cornerstone of plant defense and is intricately linked with the jasmonic acid (JA) signaling cascade.
The Oxylipin Pathway
The biosynthesis is initiated by the oxygenation of fatty acids by lipoxygenase (LOX) enzymes, leading to the formation of fatty acid hydroperoxides. These hydroperoxides can then be cleaved by hydroperoxide lyase (HPL) to produce a variety of volatile C6 and C9 aldehydes and ketones, including 3-nonen-2-one.
Caption: Biosynthesis of 3-nonen-2-one via the oxylipin pathway.
Jasmonic Acid Signaling
The jasmonic acid signaling pathway is a key regulator of plant defense responses, including the production of volatile compounds. Biotic or abiotic stress triggers the synthesis of jasmonic acid, which in turn activates the expression of genes encoding enzymes of the oxylipin pathway, such as LOX and HPL. This leads to an increased production of defensive volatiles, including 3-nonen-2-one.
Caption: Jasmonic acid signaling leading to 3-nonen-2-one production.
Experimental Protocols
The analysis of 3-nonen-2-one and its derivatives from natural sources typically involves extraction, separation, and identification steps. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for this purpose.
Headspace Solid-Phase Microextraction (HS-SPME) of Volatiles from Plant Material
This protocol is adapted from a validated method for the analysis of volatile compounds in sweet potato.[1]
1. Sample Preparation:
-
Homogenize a known weight of the fresh plant material (e.g., 5 g) in a suitable buffer or water.
-
Transfer the homogenate to a 20 mL headspace vial.
-
Add a saturated solution of NaCl to enhance the release of volatiles.
-
Seal the vial with a PTFE/silicone septum.
2. HS-SPME Procedure:
-
Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for broad-range volatile analysis.
-
Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 60-80°C) for a defined period (e.g., 30 min) to allow volatiles to partition into the headspace.
-
Extraction: Expose the SPME fiber to the headspace of the vial for a specific time (e.g., 30 min) at the same temperature as equilibration.
3. GC-MS Analysis:
-
Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the hot injector of the GC-MS system (e.g., 250°C for 5 min).
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) with a temperature program to separate the volatile compounds.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.
4. Identification and Quantification:
-
Identification: Identify 3-nonen-2-one by comparing its mass spectrum and retention index with those of an authentic standard and/or a mass spectral library (e.g., NIST).
-
Quantification: For quantitative analysis, use an internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) and create a calibration curve with known concentrations of a 3-nonen-2-one standard.
Caption: Workflow for HS-SPME-GC-MS analysis of volatiles.
Solvent Extraction of Volatiles from Fungal Cultures
This protocol provides a general procedure for the extraction of volatile metabolites from fungal mycelia.
1. Culture and Harvest:
-
Grow the fungal strain in a suitable liquid or solid medium.
-
Separate the mycelia from the culture medium by filtration.
-
Dry the mycelia (e.g., by lyophilization) and record the dry weight.
2. Solvent Extraction:
-
Grind the dried mycelia to a fine powder.
-
Extract the powder with a suitable organic solvent (e.g., dichloromethane or a mixture of hexane and diethyl ether) using methods such as maceration, sonication, or Soxhlet extraction.
-
The ratio of solvent to biomass should be optimized (e.g., 10:1 v/w).
3. Concentration and Analysis:
-
Filter the extract to remove solid particles.
-
Concentrate the extract under a gentle stream of nitrogen or using a rotary evaporator.
-
Analyze the concentrated extract by GC-MS as described in the previous protocol.
Conclusion
3-Nonen-2-one and its derivatives are a fascinating and widespread class of natural products with significant roles in the chemical ecology of plants, fungi, and insects. Their biosynthesis is intricately linked to fundamental signaling pathways, such as the oxylipin and jasmonic acid pathways in plants, highlighting their importance in stress response and defense. The analytical methodologies outlined in this guide, particularly HS-SPME-GC-MS, provide robust and sensitive means for their detection and quantification. Further research into the natural occurrence, biosynthesis, and biological activities of these compounds is warranted and holds the potential to uncover novel applications in agriculture, food science, and medicine. This technical guide serves as a foundational resource to stimulate and support these future investigations.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (E)-5-Ethyl-3-nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of (E)-5-Ethyl-3-nonen-2-one, an α,β-unsaturated ketone. The synthesis is achieved via a Claisen-Schmidt condensation reaction between 2-ethylhexanal and acetone, utilizing sodium hydroxide as a catalyst. This method is a robust and efficient approach for the formation of the target compound. Included are a comprehensive experimental protocol, a summary of key quantitative data, and a visual representation of the experimental workflow.
Introduction
This compound is an α,β-unsaturated ketone with potential applications in organic synthesis and as a building block for more complex molecules. The presence of the enone functionality makes it a versatile intermediate for various chemical transformations, including Michael additions and other conjugate additions, which are fundamental in the synthesis of pharmaceuticals and other bioactive compounds. The Claisen-Schmidt condensation is a reliable method for the formation of α,β-unsaturated ketones, involving the reaction of an aldehyde with a ketone in the presence of a base. This protocol details the synthesis of this compound using this classical and effective reaction.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₂₀O | [1] |
| Molecular Weight | 168.28 g/mol | [2] |
| CAS Number | 138509-47-4 | [2] |
| Physical State | Liquid (predicted) | |
| Boiling Point | Not specified | |
| Yield | High (expected) | [3] |
| ¹H NMR | Predicted shifts: δ 6.0-7.0 (alkene), 2.1-2.3 (keto-methyl), 0.8-1.6 (aliphatic) | |
| ¹³C NMR | Predicted shifts: δ 198-200 (C=O), 125-150 (alkene), 20-40 (aliphatic) | |
| IR Spectroscopy | Predicted peaks: ~1674 cm⁻¹ (C=O stretch), ~1630 cm⁻¹ (C=C stretch), ~970 cm⁻¹ (trans-alkene C-H bend) | [2] |
Experimental Protocol: Synthesis of this compound via Claisen-Schmidt Condensation
This protocol is based on general procedures for Claisen-Schmidt condensations and has been adapted for the specific synthesis of this compound.
Materials:
-
2-Ethylhexanal (C₈H₁₆O)
-
Acetone (C₃H₆O)
-
Sodium Hydroxide (NaOH)
-
Ethanol (C₂H₅OH)
-
Diethyl ether ((C₂H₅)₂O)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water (H₂O)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium hydroxide (1.0 eq) in a minimal amount of deionized water.
-
Add ethanol to the flask to create a 10% NaOH solution.
-
Cool the flask to 0-5 °C in an ice bath.
-
-
Addition of Reactants:
-
In a separate beaker, prepare a mixture of 2-ethylhexanal (1.0 eq) and acetone (1.2 eq).
-
Transfer the aldehyde-ketone mixture to a dropping funnel.
-
Add the mixture dropwise to the cooled, stirring NaOH solution over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid (HCl) to a pH of ~7.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent from the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. PubChemLite - 5-ethyl-3-nonen-2-one (C11H20O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 138509-47-4 | Benchchem [benchchem.com]
- 3. A Facile Solvent Free Claisen-Schmidt Reaction: Synthesis of α,α′-bis-(Substituted-benzylidene)cycloalkanones and α,α′-bis-(Substituted-alkylidene)cycloalkanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Mass Spectrometry Analysis of (E)-5-Ethyl-3-nonen-2-one
Abstract
This application note details a robust method for the analysis of (E)-5-Ethyl-3-nonen-2-one, a volatile organic compound, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol outlines sample preparation, GC separation, and MS detection parameters. A proposed fragmentation pattern for this compound based on established principles of mass spectrometry is also presented. This method is suitable for researchers in the fields of flavor chemistry, environmental analysis, and drug development.
Introduction
This compound is an α,β-unsaturated ketone that may contribute to the aroma profile of various natural products. Accurate identification and quantification of such volatile compounds are crucial for quality control and research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds.[1][2][3][4][5] This note provides a comprehensive protocol for the GC-MS analysis of this compound.
Experimental Protocol
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock solution in methanol to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Extraction (if applicable): For complex matrices, employ headspace solid-phase microextraction (HS-SPME) for the extraction of volatile compounds.[1]
-
Place 5 mL of the liquid sample or 1 g of the solid sample in a 20 mL headspace vial.
-
Equilibrate the sample at 60°C for 15 minutes.
-
Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace for 30 minutes.
-
GC-MS Analysis
The analysis is performed on a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
Table 1: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless (for SPME) or Split (1:20 for liquid injection) |
| Injection Volume | 1 µL (liquid injection) |
| Inlet Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temp: 40°C, hold for 2 minRamp: 10°C/min to 250°CHold: 5 min at 250°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Range | m/z 40-400 |
| Scan Speed | 1000 amu/s |
Data Presentation
The expected mass spectrum of this compound would exhibit a molecular ion peak (M+) and several characteristic fragment ions. The relative abundance of these ions can be used for identification and quantification.
Table 2: Proposed Mass Spectral Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Structure | Relative Abundance |
| 154 | [C10H18O]+• (Molecular Ion) | CH3COCH=CHC(C2H5)C4H9 | Low |
| 125 | [M - C2H5]+ | [C8H13O]+ | Moderate |
| 111 | [M - C3H7]+ | [C7H11O]+ | High |
| 97 | [M - C4H9]+ | [C6H9O]+ | High |
| 69 | [C4H5O]+ | [CH3COCH=CH]+ | Moderate |
| 43 | [C2H3O]+ | [CH3CO]+ | High (Base Peak) |
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Proposed mass spectral fragmentation pathway of this compound.
Discussion
The proposed fragmentation pattern is based on the general principles of mass spectrometry for ketones and α,β-unsaturated ketones.[6][7][8][9][10] The molecular ion is expected to be of low abundance due to the facile fragmentation of the molecule upon electron ionization. The most prominent fragmentation pathway is predicted to be α-cleavage, leading to the formation of the acylium ion [CH3CO]+ at m/z 43, which is expected to be the base peak.[7][8] Cleavage of the alkyl chain at various positions will also lead to a series of characteristic fragment ions.
Conclusion
The GC-MS method described in this application note provides a reliable and sensitive approach for the analysis of this compound. The detailed protocol and the proposed fragmentation pattern can serve as a valuable resource for researchers working with volatile organic compounds.
References
- 1. Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 5. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 10. uni-saarland.de [uni-saarland.de]
Application Note: Gas Chromatography Methods for the Analysis of Unsaturated Ketones
Audience: Researchers, scientists, and drug development professionals.
Introduction Unsaturated ketones are a class of organic compounds containing a ketone functional group and at least one carbon-carbon double or triple bond. They are significant in various fields, including flavor and fragrance chemistry, environmental analysis, and as intermediates in pharmaceutical synthesis. Their analysis is crucial for quality control, impurity profiling, and pharmacokinetic studies. Gas chromatography (GC) is a powerful and versatile technique for the separation and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of many unsaturated ketones. This document provides detailed protocols for several GC-based methods, including direct analysis, headspace sampling, derivatization, and chiral separations.
Direct Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
This method is suitable for thermally stable and sufficiently volatile unsaturated ketones. It involves the direct injection of a sample, dissolved in an appropriate solvent, into the GC system.
Experimental Protocol
-
Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS). A Flame Ionization Detector (FID) can also be used.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample containing unsaturated ketones in a suitable solvent (e.g., dichloromethane, hexane, or ethyl acetate) to a final concentration of 0.1 mg/mL.
-
If quantitative analysis is required, add an appropriate internal standard.
-
Transfer the solution to a 2 mL GC vial.
-
-
GC-MS Conditions:
-
Injection: 1 µL of the sample is injected in split mode (e.g., split ratio 1:50).
-
Column: A non-polar or medium-polarity column is typically used, such as a SLB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)[1].
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min[1][2].
-
Temperature Program:
-
MS Parameters:
-
Logical Workflow for Direct GC Analysis
Caption: General workflow for direct GC-MS analysis of unsaturated ketones.
Headspace GC (HS-GC) for Volatile Unsaturated Ketones
HS-GC is ideal for analyzing volatile unsaturated ketones in complex solid or liquid matrices, such as food, beverages, or environmental samples[3]. This technique analyzes the vapor phase in equilibrium with the sample, minimizing matrix effects and protecting the GC system from non-volatile components[3][4].
Experimental Protocol
-
Instrumentation: A GC-MS system equipped with a static headspace autosampler.
-
Sample Preparation:
-
HS-GC-MS Conditions:
Workflow for Headspace GC Analysis
Caption: Experimental workflow for Headspace GC-MS analysis.
GC Analysis after Derivatization
Derivatization is a chemical modification process used to improve the analytical properties of compounds for GC analysis[7][8]. For unsaturated ketones, it can increase volatility, improve thermal stability, and enhance detection sensitivity[8]. A common two-step approach involves methoximation followed by silylation[9].
-
Methoximation: Protects the ketone group, preventing tautomerization and reducing the formation of multiple derivative peaks[9].
-
Silylation: Replaces active hydrogens (if any are present elsewhere in the molecule) with a trimethylsilyl (TMS) group, which increases volatility and reduces polarity[7][9].
Experimental Protocol (Methoximation-Silylation)
-
Reagents: Methoxyamine hydrochloride (MeOx) in pyridine, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
-
Procedure:
-
Drying: Lyophilize or evaporate the sample to complete dryness to remove all water, which interferes with the reaction[9].
-
Methoximation:
-
Silylation:
-
Add the silylating agent, MSTFA (e.g., 80 µL), to the vial.
-
Incubate again at a controlled temperature (e.g., 37°C) with shaking for 30 minutes[9].
-
-
Analysis: The derivatized sample is now ready for direct injection into the GC-MS.
-
Workflow for Derivatization GC-MS
Caption: Workflow for a two-step derivatization protocol.
Chiral Separation of Unsaturated Ketones
The separation of enantiomers is critical in the pharmaceutical and fragrance industries, as different enantiomers can have distinct biological activities or sensory properties[10]. Chiral GC uses a stationary phase containing a chiral selector to resolve enantiomers[11]. Cyclodextrin-based stationary phases are widely used for this purpose[12][13].
Experimental Protocol
-
Instrumentation: GC-MS or GC-FID.
-
Column Selection: A chiral capillary column, such as one with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm), is required[13].
-
Sample Preparation: Prepare the sample as described for direct GC analysis. Derivatization is generally not required unless it improves peak shape or volatility.
-
GC Conditions:
-
Injection: 1 µL, split injection.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program: The temperature program is critical for chiral separations and must be optimized. A slow temperature ramp or an isothermal run at a lower temperature often yields better resolution.
-
Example Program: Initial temperature of 60°C, hold for 1 minute, then ramp at 2°C/min to 200°C.
-
-
Detector: MS or FID. MS can help confirm the identity of the eluting enantiomers[10].
-
Summary of GC Methods and Conditions
The following table summarizes typical starting conditions for the different GC methods described. These should be optimized for specific applications.
| Parameter | Direct Analysis | Headspace Analysis | Derivatization Analysis | Chiral Separation |
| Sample Prep | Dissolution in solvent | Incubation in sealed vial | Methoximation & Silylation | Dissolution in solvent |
| Injection Mode | Split/Splitless | Headspace Autosampler | Split/Splitless | Split/Splitless |
| Column Type | SLB-5ms, HP-5, DB-1ms | DB-1ms, HP-FFAP | SLB-5ms, HP-5 | Derivatized β-cyclodextrin |
| Carrier Gas | Helium, 1-1.2 mL/min | Helium, 1-1.5 mL/min | Helium, 1-1.2 mL/min | Helium or H₂, 1-2 mL/min |
| Oven Program | 50°C to 300°C @ 10°C/min | 40°C to 250°C @ 15°C/min | 70°C to 320°C @ 8°C/min | 60°C to 200°C @ 2°C/min |
| Detector | MS, FID | MS, FID | MS | MS, FID |
| Primary Use | Pure standards, simple mixtures | Volatiles in complex matrices | Polar or thermally labile ketones | Enantiomer separation |
References
- 1. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 2. Large volume headspace GC/MS analysis for the identification of volatile compounds relating to seafood decomposition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tackling Volatiles with Headspace GC | Lab Manager [labmanager.com]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. mdpi.com [mdpi.com]
- 6. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 11. azom.com [azom.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gcms.cz [gcms.cz]
(E)-5-Ethyl-3-nonen-2-one: A Versatile Building Block in Synthetic Chemistry
(E)-5-Ethyl-3-nonen-2-one is an α,β-unsaturated ketone that holds significant potential as a versatile building block in organic synthesis. Its chemical structure, featuring a reactive conjugated system, makes it a prime candidate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This application note provides an overview of its synthetic utility, focusing on its role in Michael additions, and presents a generalized protocol for such transformations.
Chemical Properties and Reactivity
The key to the synthetic utility of this compound lies in its α,β-unsaturated ketone moiety. The electron-withdrawing nature of the carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is the basis for its application in a range of important synthetic transformations.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| CAS Number | 138509-47-4 |
| Appearance | Colorless liquid (presumed) |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
Application in Michael Addition Reactions
The most prominent application of this compound in synthesis is as a Michael acceptor. In a Michael addition, a nucleophile adds to the β-carbon of the α,β-unsaturated ketone. This reaction is a powerful tool for the formation of new carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
A variety of nucleophiles can be employed in the Michael addition with this compound, including:
-
Enolates: Derived from ketones, esters, and other carbonyl compounds.
-
Organocuprates: Such as Gilman reagents (R₂CuLi).
-
Amines: Primary and secondary amines can add to the β-position.
-
Thiols: Sulfur nucleophiles readily undergo conjugate addition.
The products of these reactions are 1,5-dicarbonyl compounds or their heteroatomic analogues, which are valuable intermediates for further synthetic manipulations, including the construction of cyclic systems.
Caption: General scheme of a Michael Addition reaction.
Generalized Experimental Protocol for Michael Addition
The following is a generalized protocol for the Michael addition of a nucleophile to this compound. The specific conditions, including the choice of solvent, base, and reaction temperature, will depend on the nature of the nucleophile.
Materials:
-
This compound
-
Nucleophile (e.g., a β-dicarbonyl compound)
-
Base (e.g., sodium ethoxide, potassium tert-butoxide)
-
Anhydrous solvent (e.g., ethanol, tetrahydrofuran)
-
Apparatus for inert atmosphere reaction (e.g., nitrogen or argon)
-
Standard workup and purification reagents and equipment
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the nucleophile in the anhydrous solvent in a flame-dried flask.
-
Deprotonation: Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C) and add the base dropwise to generate the nucleophilic species.
-
Addition: Slowly add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Reaction: Allow the reaction to stir at the appropriate temperature for a period of time, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the addition of a proton source (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.
Caption: A typical experimental workflow for a Michael addition.
Potential for Further Transformations
The Michael adducts derived from this compound are versatile intermediates for the synthesis of more complex molecules. For instance, if the nucleophile is an enolate, the resulting 1,5-dicarbonyl compound can undergo an intramolecular aldol condensation to form a six-membered ring, a transformation known as the Robinson annulation. This highlights the potential of this compound as a key building block for the construction of cyclic and polycyclic systems.
Caption: Synthetic pathway from the starting material to a cyclic product.
Conclusion
While specific, documented applications of this compound in the scientific literature are limited, its structure as an α,β-unsaturated ketone strongly suggests its utility as a valuable building block in organic synthesis. Its role as a Michael acceptor opens up a wide range of possibilities for the construction of complex molecules, particularly in the formation of new carbon-carbon bonds and the synthesis of cyclic systems. Further research into the synthetic applications of this compound is warranted and could lead to the development of novel and efficient synthetic methodologies.
Application Notes and Protocols: Grignard Reaction with α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. When applied to α,β-unsaturated ketones, this reaction presents a fascinating case of regioselectivity, offering access to either 1,2- or 1,4-addition products. The ability to control this selectivity is of paramount importance in the synthesis of complex molecules, including pharmaceutical intermediates. These application notes provide a detailed overview of the factors governing the regioselectivity of the Grignard reaction with α,β-unsaturated ketones and present experimental protocols for achieving the desired outcome.
Principles of Regioselectivity: 1,2- versus 1,4-Addition
α,β-Unsaturated ketones possess two electrophilic sites: the carbonyl carbon (C-2) and the β-carbon (C-4). Nucleophilic attack by a Grignard reagent can therefore occur at either of these positions, leading to two distinct products.
-
1,2-Addition (Direct Addition): The Grignard reagent attacks the electrophilic carbonyl carbon, resulting in the formation of an allylic alcohol after acidic workup. This pathway is generally favored by "hard" nucleophiles, such as Grignard and organolithium reagents, under kinetic control.[1][2] The reaction is typically fast and irreversible.[1][2]
-
1,4-Addition (Conjugate Addition or Michael Addition): The Grignard reagent attacks the β-carbon of the alkene, leading to the formation of a ketone after tautomerization of the resulting enolate intermediate. This pathway is favored under thermodynamic control and is promoted by the use of "softer" nucleophiles.
Several factors influence the ratio of 1,2- to 1,4-addition products:
-
Steric Hindrance: Increased steric bulk around the carbonyl group can hinder direct 1,2-attack, thereby favoring 1,4-addition.[3]
-
Reactivity of the Grignard Reagent: Highly reactive Grignard reagents, such as those derived from primary alkyl halides, tend to favor 1,2-addition.
-
Presence of Copper(I) Salts: The addition of catalytic amounts of copper(I) salts, such as copper(I) iodide (CuI) or copper(I) bromide (CuBr), dramatically shifts the selectivity towards 1,4-addition.[3][4] This is due to the in situ formation of an organocuprate (Gilman reagent), which is a softer nucleophile and preferentially undergoes conjugate addition.[3]
Data Presentation: Regioselectivity of Grignard Reactions
The following tables summarize the quantitative outcomes of Grignard reactions with representative α,β-unsaturated ketones under different conditions.
| Substrate | Grignard Reagent | Catalyst | 1,2-Adduct Yield (%) | 1,4-Adduct Yield (%) | Reference(s) |
| 2-Cyclohexen-1-one | CH₃MgBr | None | Major Product | Minor Product | [5] |
| 2-Cyclohexen-1-one | CH₃MgBr | CuI (catalytic) | Minor Product | Major Product | [5] |
| Thiochromone | n-BuMgCl | None | - | Low | [6] |
| Thiochromone | n-BuMgCl | CuCN·2LiCl (10 mol%) | - | 85 | [6] |
| Thiochromone | i-PrMgCl | CuCN·2LiCl (10 mol%) | - | 69 | [6] |
| Thiochromone | PhMgBr | CuCN·2LiCl (10 mol%) | - | 89 | [6] |
Table 1. Regioselectivity in the Grignard Reaction with Cyclic Enones.
| Substrate | Grignard Reagent | Catalyst | 1,2-Adduct Yield (%) | 1,4-Adduct Yield (%) | Reference(s) |
| Benzalacetophenone (Chalcone) | CH₃MgBr | None | Predominant | - | [3] |
| Benzalacetophenone (Chalcone) | CH₃MgBr | CuI (catalytic) | - | Predominant | [3] |
Table 2. Regioselectivity in the Grignard Reaction with an Acyclic Enone.
Experimental Protocols
General Considerations: Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be rigorously dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.
Protocol 1: 1,2-Addition of a Grignard Reagent to an α,β-Unsaturated Ketone (General Procedure)
This protocol describes the direct addition of a Grignard reagent to an α,β-unsaturated ketone to yield an allylic alcohol.
Materials:
-
α,β-Unsaturated ketone
-
Magnesium turnings
-
Alkyl or aryl halide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of the alkyl or aryl halide in anhydrous diethyl ether or THF dropwise from the dropping funnel. The reaction is initiated by gentle warming.
-
Once the reaction starts, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent, add the remaining halide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with the α,β-Unsaturated Ketone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve the α,β-unsaturated ketone in anhydrous diethyl ether or THF and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
-
Workup:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired allylic alcohol.
-
Protocol 2: Copper-Catalyzed 1,4-Addition of a Grignard Reagent to an α,β-Unsaturated Ketone (General Procedure)
This protocol details the conjugate addition of a Grignard reagent to an α,β-unsaturated ketone using a copper(I) catalyst to yield a saturated ketone.
Materials:
-
α,β-Unsaturated ketone
-
Grignard reagent (prepared as in Protocol 1 or commercially available)
-
Copper(I) iodide (CuI) or Copper(I) bromide-dimethyl sulfide complex (CuBr·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation and Reaction:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend copper(I) iodide (5-10 mol%) in anhydrous THF.
-
Cool the suspension to -78 °C (dry ice/acetone bath) or 0 °C (ice bath), depending on the specific substrate and Grignard reagent.
-
Slowly add the Grignard reagent (1.1-1.5 equivalents) to the stirred copper(I) iodide suspension. The formation of the organocuprate is often indicated by a color change.
-
After stirring for 15-30 minutes, add a solution of the α,β-unsaturated ketone in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature for 1-4 hours, monitoring the progress by TLC.
-
-
Workup:
-
Quench the reaction at low temperature by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 1,4-addition product.
-
Visualizations
Reaction Pathways
Caption: Regioselective pathways in the Grignard reaction.
Experimental Workflow for Copper-Catalyzed 1,4-Addition
Caption: Workflow for copper-catalyzed 1,4-addition.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
Application Notes and Protocols for (E)-5-Ethyl-3-nonen-2-one in Flavor and Fragrance Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: (E)-5-Ethyl-3-nonen-2-one is a specialty chemical intended for research purposes only. It is not approved for human or veterinary use. All experimental procedures should be conducted in a controlled laboratory setting with appropriate safety precautions.
Introduction
This compound (CAS: 138509-47-4) is an α,β-unsaturated ketone with potential applications in the flavor and fragrance industry.[1] Its chemical structure, featuring a C11 backbone, a ketone functional group, and an ethyl branch, suggests a complex organoleptic profile that may include fruity, waxy, and green notes. This document provides a comprehensive overview of the hypothesized properties of this compound and outlines detailed protocols for its synthesis, analysis, and sensory evaluation to facilitate further research into its potential as a novel flavor and fragrance ingredient.
Chemical and Physical Properties
While specific organoleptic data for this compound is not extensively documented, its properties can be inferred from its chemical structure and comparison with related compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound | (E)-5-nonen-2-one | 3-nonen-2-one |
| Molecular Formula | C11H20O[1] | C9H16O | C9H16O[2] |
| Molecular Weight | 168.28 g/mol [1] | 140.22 g/mol | 140.22 g/mol |
| CAS Number | 138509-47-4[1] | 27039-84-5[3] | 14309-57-0[2] |
| Appearance | Colorless to pale yellow liquid (estimated) | Colorless to pale yellow liquid[3] | Colorless to pale yellow liquid |
| Boiling Point | Not available | 197-198 °C @ 760 mmHg[3] | 85 °C @ 12 mmHg[4] |
| Flash Point | Not available | 62.22 °C[3] | 79.44 °C[2] |
| Solubility | Soluble in alcohol; very slightly soluble in water (estimated) | Soluble in alcohol; very slightly soluble in water[3] | Soluble in alcohol; insoluble in water[2] |
| Hypothesized Odor | Fruity, waxy, green, slightly fatty | Fruity, berry[3] | Fruity, berry, fatty, oily, ketonic, spicy, licorice[2] |
| Hypothesized Flavor | Waxy, green, fruity, with fatty nuances | Not available | Oily, spicy, ketonic, fermented, cheesy, waxy, fatty, woody[2] |
Experimental Protocols
Synthesis of this compound via Aldol Condensation
A plausible and common method for synthesizing α,β-unsaturated ketones is through an Aldol condensation reaction.[5] This protocol describes a general procedure that can be adapted for the synthesis of the target compound.
Workflow for Synthesis and Purification
Caption: Synthesis and purification workflow for this compound.
Materials:
-
2-Heptanone
-
Acetaldehyde
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) for neutralization
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-heptanone in ethanol. Cool the mixture in an ice bath.
-
Base Addition: Slowly add an aqueous solution of NaOH to the cooled flask while stirring.
-
Aldehyde Addition: Add acetaldehyde dropwise from the dropping funnel to the reaction mixture. Maintain the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Quenching and Neutralization: Once the reaction is complete, quench it by pouring it into a beaker of ice water. Neutralize the mixture with dilute HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Washing and Drying: Wash the organic layer with brine, then dry it over anhydrous MgSO4.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and purity of the final product using NMR and GC-MS.
Analytical Chemistry Protocols
GC-MS is essential for identifying and quantifying the volatile components of a sample.[4][6]
Table 2: GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MS or equivalent |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | 40°C (hold 2 min), ramp at 5°C/min to 250°C (hold 5 min) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| MS Quadrupole Temp | 150°C |
| Mass Range | m/z 35-400 |
Sample Preparation:
-
Dilute the purified this compound in a suitable solvent (e.g., ethanol or dichloromethane) to a concentration of approximately 10-100 ppm.
GC-O combines gas chromatography with human sensory perception to identify odor-active compounds.
Experimental Workflow for GC-O Analysis
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) analysis.
Procedure:
-
Instrument Setup: Use a GC system equipped with an effluent splitter that directs the column outlet to both a mass spectrometer and a heated olfactometry port.
-
Sample Analysis: Inject the sample under the same GC conditions as the GC-MS analysis.
-
Sensory Assessment: A trained sensory panelist sniffs the effluent from the olfactometry port and records the retention time, odor descriptor, and intensity of any detected aroma.
-
Data Correlation: Correlate the sensory data with the mass spectrometry data to identify the compound responsible for each odor.
Sensory Evaluation Protocol
Sensory evaluation by a trained panel is crucial for characterizing the flavor and fragrance profile of a new compound.[7][8][9]
Table 3: Protocol for Sensory Panel Evaluation
| Step | Description |
| Panelist Selection | Select 10-15 trained sensory panelists with demonstrated ability to describe and rate the intensity of various aromas and flavors. |
| Sample Preparation | Prepare solutions of this compound at various concentrations in a neutral medium (e.g., deodorized mineral oil for fragrance, 5% ethanol/water for flavor). |
| Evaluation Method | Use a descriptive analysis method where panelists rate the intensity of various sensory attributes (e.g., fruity, waxy, green, fatty, sweet) on a labeled magnitude scale (LMS). |
| Blinding and Randomization | Present samples in a randomized and blind fashion to prevent bias. |
| Data Analysis | Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in sensory attributes. |
Olfactory Signaling Pathway
The perception of odor begins with the interaction of a volatile molecule with olfactory receptors (ORs) in the nasal epithelium. This interaction initiates a signaling cascade that leads to the perception of smell in the brain.[10] Ketones are known to activate specific ORs.[11][12]
Generalized Olfactory Receptor Signaling Cascade
Caption: Generalized signaling pathway for olfactory perception.
This diagram illustrates the general mechanism of odor perception. The binding of an odorant molecule like this compound to its specific olfactory receptor triggers a cascade that results in an electrical signal being sent to the brain.
By following these protocols, researchers can systematically investigate the synthesis, analytical properties, and sensory characteristics of this compound, contributing to the discovery of new and interesting molecules for the flavor and fragrance industry.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 5. Aldol condensation - Wikipedia [en.wikipedia.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. epicureanechoes.com.in [epicureanechoes.com.in]
- 8. m.youtube.com [m.youtube.com]
- 9. scielo.br [scielo.br]
- 10. Reactome | Olfactory Signaling Pathway [reactome.org]
- 11. Test of the Binding Threshold Hypothesis for olfactory receptors: Explanation of the differential binding of ketones to the mouse and human orthologs of olfactory receptor 912-93 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olfactory Psychometric Functions for Homologous 2-Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of α,β-Unsaturated Ketones
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of α,β-unsaturated ketones (enones).
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing α,β-unsaturated ketones?
A1: The most prevalent methods include the Aldol condensation and its variant, the Claisen-Schmidt condensation, which involve the reaction of an aldehyde or ketone with another carbonyl compound.[1][2] Other significant methods are the Wittig reaction, which couples aldehydes or ketones with phosphonium ylides, and the Robinson annulation, a tandem reaction that combines a Michael addition with an intramolecular Aldol condensation to form a six-membered ring.[3][4]
Q2: What is the primary difference between an Aldol addition and an Aldol condensation?
A2: An Aldol addition results in the formation of a β-hydroxy carbonyl compound. An Aldol condensation is a subsequent step where this β-hydroxy intermediate undergoes dehydration (elimination of a water molecule) to form the α,β-unsaturated carbonyl compound.[2][5] Heating the reaction mixture, often in the presence of an acid or base, facilitates this dehydration.[6]
Q3: What is a Claisen-Schmidt condensation?
A3: The Claisen-Schmidt condensation is a specific type of Aldol condensation between an aldehyde or ketone that has an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen (e.g., benzaldehyde).[1] This crossed-aldol reaction is particularly useful because the non-enolizable aromatic carbonyl can only act as the electrophile, reducing the number of possible side products.[7]
Q4: What are the most common side products in an Aldol-type synthesis of enones?
A4: Common side products include the un-dehydrated β-hydroxy ketone (the Aldol addition product), products from the self-condensation of the enolizable ketone, and Michael adducts, where an enolate attacks the newly formed α,β-unsaturated ketone product.[8] Under strongly basic conditions, polymerization of the starting materials or the product can also occur.[2][9]
Q5: How can I favor 1,4-conjugate addition (Michael addition) over 1,2-direct addition to an enone?
A5: The outcome depends on the nucleophile. "Soft," less basic nucleophiles, such as Gilman reagents (organocuprates) and stabilized enolates (e.g., from malonic esters), preferentially undergo 1,4-addition.[10] "Hard," highly reactive nucleophiles like Grignard reagents and organolithiums tend to favor 1,2-addition directly to the carbonyl carbon.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of α,β-unsaturated ketones via Aldol condensation.
Problem 1: Low or no yield of the desired α,β-unsaturated ketone.
| Potential Cause | Solution |
| Incomplete Reaction | Monitor the reaction using Thin Layer Chromatography (TLC). If starting material is still present after the planned reaction time, consider extending the time or gently heating the mixture. |
| Stable β-Hydroxy Adduct | The intermediate β-hydroxy ketone may be stable and resistant to spontaneous dehydration. Add a catalytic amount of acid (e.g., p-TsOH) or increase the temperature to promote the elimination of water.[6] |
| Base Incompatibility | If using a hydroxide base (e.g., NaOH, KOH), ensure it is fresh and has not been passivated by atmospheric CO₂. For sensitive substrates, a stronger, non-nucleophilic base like LDA may be required to fully form the enolate before adding the electrophile.[7] |
| Self-Condensation | If both carbonyl compounds are enolizable, self-condensation can compete. To minimize this, use a non-enolizable aldehyde (like benzaldehyde) or employ a directed Aldol protocol where one enolate is pre-formed with a strong base like LDA before the second carbonyl compound is added slowly at low temperatures.[7][11] |
Problem 2: The main isolated product is the β-hydroxy ketone, not the enone.
| Potential Cause | Solution |
| Insufficient Driving Force for Dehydration | Dehydration is an equilibrium process. It is often driven by the formation of a stable conjugated system but may require energy input.[5] |
| Heat the reaction: Refluxing the reaction mixture after the initial addition is a common method to drive the elimination of water.[6] | |
| Acid/Base Catalysis: Add a catalytic amount of a strong acid or base during workup to facilitate dehydration. The E1cB mechanism (for base-catalyzed elimination) is common in these reactions and is often accelerated with heat.[6] | |
| Steric Hindrance | If the resulting enone would be highly sterically hindered, the dehydration step can be thermodynamically unfavorable. This is less common but can be a factor with bulky substrates. |
Problem 3: A complex mixture of products is formed, making purification difficult.
| Potential Cause | Solution |
| Michael Addition Side Reaction | The enolate starting material can act as a nucleophile and attack the desired α,β-unsaturated ketone product in a 1,4-conjugate addition. This can lead to complex byproducts.[8] |
| Control Stoichiometry: Use a slight excess of the electrophile (the non-enolizable aldehyde). | |
| Slow Addition: Add the enolizable ketone (or pre-formed enolate) slowly to the reaction mixture containing the aldehyde. This keeps the enolate concentration low, minimizing its reaction with the product. | |
| Polymerization | Highly reactive enones can polymerize under the reaction conditions, especially with prolonged exposure to strong bases or acids.[12] |
| Minimize Reaction Time: Monitor the reaction by TLC and proceed with the workup as soon as the starting material is consumed. | |
| Use Milder Conditions: Consider using a milder base (e.g., Ba(OH)₂) or catalyst to reduce the rate of polymerization.[13] |
Quantitative Data on Reaction Conditions
The choice of catalyst and reaction conditions can significantly impact the yield of the desired enone. The following table summarizes yields for the synthesis of chalcone from benzaldehyde and acetophenone under various conditions.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 15 M NaOH (aq) | 95% Ethanol | Room Temp | ~20 min | High (unspecified) | [14] |
| Solid NaOH | None (Grinding) | Room Temp | 10 min | High (unspecified) | [15] |
| 10 M KOH (aq) | Methanol | 70 °C | 6 h | ~70-80% | [16] |
| BiCl₃ (10 mol%) | None | 140 °C | 20 min | 92% | [13] |
| Ba(OH)₂ | Ethanol | Reflux | - | High (unspecified) | [13] |
Experimental Protocols
Protocol 1: General Procedure for Claisen-Schmidt Synthesis of Chalcone
This protocol describes a standard base-catalyzed synthesis of chalcone from benzaldehyde and acetophenone.
Materials:
-
Benzaldehyde (1.0 eq)
-
Acetophenone (1.0 eq)
-
95% Ethanol
-
6 M Sodium Hydroxide (NaOH) solution
-
Ice-cold water
-
Ice-cold 95% Ethanol (for washing)
Procedure:
-
In a 25-mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in 10 mL of 95% ethanol.[17]
-
While stirring, add 3.5 mL of 6 M NaOH solution dropwise using a Pasteur pipette.[17]
-
A precipitate often forms within minutes. Continue stirring the reaction mixture for a total of 10-20 minutes.[14][17] Monitor the reaction progress by TLC (a good starting solvent system is 7:3 hexane/ethyl acetate).[17]
-
After the reaction is complete, cool the flask in an ice-water bath to ensure complete crystallization of the product.[17]
-
Collect the solid product by vacuum filtration.
-
Wash the crystals sequentially with 5 mL of ice-cold water and then 5 mL of ice-cold 95% ethanol to remove unreacted starting materials and excess base.[17]
-
Allow the product to air-dry on the filter.
-
Determine the crude yield and melting point. If necessary, the crude product can be purified by recrystallization from 95% ethanol.[14]
Visualized Workflows and Pathways
Caption: Experimental workflow for a typical Claisen-Schmidt condensation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. π-Expanded α,β-unsaturated ketones: synthesis, optical properties, and two-photon-induced polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. fiveable.me [fiveable.me]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchportal.tuni.fi [researchportal.tuni.fi]
- 10. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
- 13. tandfonline.com [tandfonline.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. rsc.org [rsc.org]
- 16. Design and synthesis of chalcone derivatives as potential non-purine xanthine oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. studylib.net [studylib.net]
Technical Support Center: Optimizing Grignard Reactions with Enones
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Grignard reactions of α,β-unsaturated ketones (enones).
Troubleshooting Guide
Problem 1: Low or no conversion of the starting enone.
| Possible Cause | Suggested Solution |
| Inactive Grignard Reagent | The Grignard reagent may have been quenched by moisture or acidic protons. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1][2] |
| Poor Quality Magnesium | Use fresh, high-quality magnesium turnings. If necessary, activate the magnesium by gently heating with a heat gun under vacuum or by adding a small crystal of iodine. |
| Incorrect Solvent | Grignard reactions require aprotic, ether-based solvents such as diethyl ether or tetrahydrofuran (THF).[1][2] Protic solvents will quench the Grignard reagent. |
| Low Reaction Temperature | While some reactions proceed at room temperature, others may require heating to initiate. Conversely, for sensitive substrates, the reaction may need to be cooled to prevent side reactions. |
Problem 2: Predominant formation of the 1,2-addition product (allylic alcohol) instead of the desired 1,4-addition product (ketone).
| Possible Cause | Suggested Solution |
| Absence of a Copper Catalyst | Grignard reagents inherently favor 1,2-addition to enones.[3] To promote 1,4-conjugate addition, a catalytic amount of a copper(I) salt (e.g., CuCl, CuBr·SMe₂, CuI) is typically required.[4][5] |
| Insufficient Catalyst Loading | The amount of copper catalyst can be critical. Start with a loading of 1-5 mol% and optimize as needed. |
| Reaction Temperature Too High | The 1,2-addition pathway can be favored at higher temperatures. Running the reaction at lower temperatures (e.g., -78 °C to 0 °C) can increase the selectivity for 1,4-addition.[6] |
| "Hard" vs. "Soft" Nucleophile Behavior | Uncatalyzed Grignard reagents act as "hard" nucleophiles, attacking the "hard" electrophilic carbonyl carbon (1,2-addition). Copper catalysts generate a "softer" organocopper species that preferentially attacks the "soft" β-carbon of the enone (1,4-addition).[7] |
Problem 3: Low enantioselectivity in asymmetric conjugate addition.
| Possible Cause | Suggested Solution |
| Ineffective Chiral Ligand | The choice of chiral ligand is crucial for achieving high enantioselectivity. Ferrocenyl-based diphosphine ligands like JosiPhos and TaniaPhos have shown excellent results in copper-catalyzed asymmetric conjugate additions of Grignard reagents to cyclic enones.[8][9][10] |
| Incorrect Copper-to-Ligand Ratio | The stoichiometry of the copper salt and the chiral ligand can significantly impact the catalytic activity and enantioselectivity. A 1:1 or 1:1.1 ratio is a common starting point. |
| Suboptimal Reaction Temperature | Enantioselectivity is often highly temperature-dependent. Lowering the reaction temperature (e.g., to -60 °C) can significantly improve the enantiomeric excess (ee).[6] |
| Interference from Halide Ions | While halides are present from the Grignard reagent and copper salt, their concentration and nature can sometimes influence the reaction outcome.[6] |
Frequently Asked Questions (FAQs)
Q1: Why is my Grignard reaction with an enone giving me an alcohol instead of a ketone?
A1: You are likely observing the 1,2-addition product. Standard Grignard reagents are strong, "hard" nucleophiles that tend to attack the carbonyl carbon directly.[3][11] To obtain the 1,4-addition product (the ketone), you generally need to add a copper(I) catalyst, which modifies the Grignard reagent into a "softer" organocopper species that favors conjugate addition.[4][5]
Q2: What is the role of a copper catalyst in the Grignard reaction with enones?
A2: A copper(I) catalyst facilitates a process called transmetalation, where the alkyl/aryl group from the Grignard reagent is transferred to the copper center. This forms an organocopper intermediate. This intermediate is a softer nucleophile than the original Grignard reagent and selectively attacks the β-carbon of the enone in a 1,4-conjugate addition, leading to the formation of the desired ketone product after workup.[4]
Q3: How can I improve the enantioselectivity of my asymmetric Grignard 1,4-addition?
A3: To improve enantioselectivity, you should focus on the chiral ligand and reaction conditions. Screening different chiral ligands is a good first step; ligands such as TaniaPhos and JosiPhos have proven effective.[8][10] Optimizing the reaction temperature is also critical, as lower temperatures often lead to higher enantiomeric excess.[6] Ensure that the copper salt and ligand are of high purity and that the reaction is carried out under strictly anhydrous and inert conditions.
Q4: Can I use any Grignard reagent for copper-catalyzed 1,4-additions?
A4: A wide range of alkyl and aryl Grignard reagents can be used. However, the structure of the Grignard reagent can influence the reaction's success. For example, sterically hindered Grignard reagents may react more slowly or give lower yields.[10] It is always advisable to perform a small-scale test reaction to determine the feasibility for your specific substrate and Grignard reagent combination.
Q5: What are the best practices for setting up a copper-catalyzed Grignard reaction with an enone?
A5:
-
Drying: Ensure all glassware is oven- or flame-dried and cooled under an inert atmosphere.
-
Inert Atmosphere: Conduct the entire procedure under a positive pressure of an inert gas like argon or nitrogen.
-
Solvent: Use anhydrous ether or THF.
-
Reagent Quality: Use freshly prepared or titrated Grignard reagent and high-purity copper salts and ligands.
-
Addition Order: The order of addition can matter. Typically, the copper salt and ligand are stirred in the solvent to form the catalyst complex before cooling and adding the enone, followed by the slow addition of the Grignard reagent.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed 1,4-Addition of a Grignard Reagent to Cyclohexenone
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add CuCl (0.05 mmol) and the chiral ligand (e.g., (R,R)-TaniaPhos, 0.055 mmol).
-
Add 5 mL of anhydrous diethyl ether and stir the mixture at room temperature for 15 minutes to form the catalyst complex.
-
Cool the resulting suspension to -20 °C in a cryocool bath.
-
Add cyclohexenone (1.0 mmol) to the reaction mixture.
-
Slowly add the Grignard reagent (e.g., 1.2 mL of a 1.0 M solution of EtMgBr in THF, 1.2 mmol) dropwise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction at -20 °C for the desired time (e.g., 1 hour, monitor by TLC).
-
Upon completion, quench the reaction by slowly adding 5 mL of saturated aqueous NH₄Cl solution at -20 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Effect of Chiral Ligand and Temperature on the Asymmetric Conjugate Addition of EtMgBr to Cyclohexenone.
| Entry | Ligand | Temperature (°C) | Yield (%) | ee (%) |
| 1 | JosiPhos | 0 | 95 | 88 |
| 2 | JosiPhos | -60 | 92 | 94 |
| 3 | TaniaPhos | 0 | 98 | 92 |
| 4 | TaniaPhos | -60 | 96 | 96 |
Note: Data is representative and compiled for illustrative purposes based on trends reported in the literature.[6][8]
Visualizations
Caption: 1,2- vs. 1,4-Addition Pathways.
Caption: Workflow for Reaction Optimization.
References
- 1. m.youtube.com [m.youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
- 5. research.rug.nl [research.rug.nl]
- 6. pnas.org [pnas.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pnas.org [pnas.org]
- 9. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones. | Semantic Scholar [semanticscholar.org]
- 10. Copper-Catalyzed Conjugate Addition to α,β-Unsaturated Carbonyl Compounds [organic-chemistry.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Preventing Polymerization of Unsaturated Ketones
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on preventing the unwanted polymerization of unsaturated ketones during synthesis, purification, and storage.
Frequently Asked Questions (FAQs)
Q1: Why are α,β-unsaturated ketones prone to polymerization?
α,β-Unsaturated ketones possess two electrophilic sites: the carbonyl carbon and the β-carbon.[1] This conjugated system is susceptible to both 1,2-addition and 1,4-addition (conjugate addition).[2] Polymerization can be initiated by free radicals, light, or heat, leading to the formation of long polymer chains through repeated Michael-type additions. This process is often exothermic and can lead to a runaway reaction if not controlled.[3]
Q2: What are the common signs of polymerization?
Unwanted polymerization can manifest in several ways during an experiment:
-
Increased viscosity: The reaction mixture or the purified product becomes noticeably thicker or more viscous.
-
Precipitation of solids: A solid, often described as a white or yellowish powder or chunk, precipitates from the solution.
-
Formation of a gel: The entire solution solidifies into a gel-like substance.
-
Discoloration: The solution may turn yellow or brown.
-
Inconsistent analytical data: NMR or other analytical techniques may show broad peaks or the presence of high molecular weight species.
Q3: How can I prevent polymerization during storage?
Proper storage is crucial for maintaining the integrity of unsaturated ketones. Commercial unsaturated ketones are often shipped with a stabilizer. For laboratory storage, the following practices are recommended:
-
Add a stabilizer: Incorporate a suitable polymerization inhibitor at an appropriate concentration (see Table 1).
-
Store at low temperatures: Keep the compound in a refrigerator or freezer (typically 2-8°C).
-
Protect from light: Store in an amber or opaque container to prevent photo-initiated polymerization.
-
Inert atmosphere: For highly reactive ketones, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent air-initiated polymerization.[4]
Troubleshooting Guides
Issue 1: Polymerization during Synthesis
Symptom: The reaction mixture becomes viscous or a solid precipitates during the synthesis of an unsaturated ketone.
Possible Causes:
-
High reaction temperature.
-
Presence of radical initiators (e.g., peroxides from solvents).
-
Prolonged reaction time.
-
Exposure to light.
Troubleshooting Steps:
Figure 1: Troubleshooting workflow for polymerization during synthesis.
Issue 2: Polymerization during Purification (e.g., Distillation)
Symptom: The compound polymerizes in the distillation flask or condenser during purification.
Possible Causes:
-
High distillation temperature.
-
Absence of a polymerization inhibitor.
-
Presence of air in the distillation apparatus.
Troubleshooting Steps:
-
Lower the distillation pressure: Perform the distillation under reduced pressure to lower the boiling point.
-
Add a non-volatile inhibitor: Add a small amount of a high-boiling polymerization inhibitor, such as hydroquinone, to the distillation flask.
-
Use an air-free technique: For very sensitive compounds, conduct the distillation under an inert atmosphere.
-
Add copper: Placing copper wire or shavings in the distillation flask can help to quench radicals.[5]
Issue 3: Polymerization of a previously stable compound
Symptom: A stored unsaturated ketone has solidified or become viscous.
Possible Causes:
-
Depletion of the stabilizer over time.
-
Improper storage conditions (e.g., exposure to light or elevated temperatures).
-
Contamination of the sample.
Troubleshooting Steps:
-
Check storage conditions: Ensure the compound is stored at the recommended temperature and protected from light.
-
Test for stabilizer presence: If possible, analytically check for the presence of the inhibitor.
-
Attempt depolymerization (with caution): For some polymers, heating under vacuum in the presence of an inhibitor can sometimes "crack" the polymer back to the monomer. This should be done with extreme caution and in a well-ventilated fume hood.
Data Presentation
Table 1: Common Polymerization Inhibitors for Unsaturated Ketones
| Inhibitor | Abbreviation | Typical Concentration (ppm) | Properties |
| Hydroquinone | HQ | 100 - 1000 | Effective at high temperatures, requires oxygen.[6] |
| 4-Methoxyphenol | MEHQ | 50 - 500 | Good for ambient temperature storage.[6][7] |
| 4-tert-Butylcatechol | TBC | 50 - 200 | Good for transport and storage.[7] |
| Butylated Hydroxytoluene | BHT | 200 - 1000 | Effective antioxidant, often used in food and cosmetics.[8][9] |
| Phenothiazine | PTZ | 100 - 500 | Highly effective, can sometimes be used in combination.[10] |
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (HQ, MEHQ, TBC)
This protocol describes the removal of common phenolic inhibitors from an unsaturated ketone prior to a reaction where the inhibitor might interfere.
Materials:
-
Unsaturated ketone containing a phenolic inhibitor
-
Diethyl ether or other suitable organic solvent
-
5% aqueous sodium hydroxide (NaOH) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the unsaturated ketone in approximately 10 volumes of diethyl ether in a separatory funnel.
-
Add an equal volume of 5% aqueous NaOH solution and shake gently. The aqueous layer will typically develop a brown or pink color as the phenolate salt of the inhibitor is formed.
-
Separate the aqueous layer. Repeat the wash with fresh 5% NaOH solution until the aqueous layer is colorless.
-
Wash the organic layer with an equal volume of brine to remove any residual NaOH.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Important: The inhibitor-free unsaturated ketone is now highly susceptible to polymerization. Use it immediately or store it at low temperature for a very short period.
References
- 1. Degradation Product-Promoted Depolymerization Strategy for Chemical Recycling of Poly(bisphenol A carbonate) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl vinyl ketone | C4H6O | CID 6570 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. researchgate.net [researchgate.net]
- 7. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 8. BHT ANTIOXIDANT (BUTYLATED HYDROXYTOLUENE) - Ataman Kimya [atamanchemicals.com]
- 9. How does Antioxidant BHT affect the shelf - life of products? - Blog [relyonchem.com]
- 10. JP2000508348A - How to remove polymerization inhibitors from monomer mixtures with the help of doped alumina - Google Patents [patents.google.com]
Wittig Olefination of Ketones: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Wittig olefination reactions involving ketones.
Troubleshooting Guide
Issue: Low or No Yield in the Wittig Reaction of a Ketone
If you are experiencing low or no yield in your Wittig reaction with a ketone, consider the following potential causes and solutions.
1. Is your ketone sterically hindered?
Steric hindrance around the carbonyl group of the ketone is a common reason for poor yields in Wittig reactions.[1][2][3]
-
Solution 1: Use a more reactive (unstabilized) ylide. Unstabilized ylides, such as methylenetriphenylphosphorane (Ph₃P=CH₂), are more reactive and can successfully react with sterically hindered ketones like camphor.[1][4]
-
Solution 2: Switch to an alternative olefination method. The Horner-Wadsworth-Emmons (HWE) reaction is often preferred for sterically hindered ketones as it generally provides better yields.[1][2][3]
2. Are you using a stabilized ylide?
Stabilized ylides (e.g., those with adjacent ester or ketone groups) are less reactive than unstabilized ylides and often fail to react efficiently with ketones, especially those that are sterically hindered.[3][4][5]
-
Solution: Use an unstabilized or semi-stabilized ylide. For ketones, it is generally better to use a more reactive ylide to ensure the reaction proceeds.
-
Note: The choice of ylide will also affect the stereochemistry of the resulting alkene.[2][5]
3. Is your ylide being successfully generated?
The generation of the phosphonium ylide is a critical step. Incomplete deprotonation of the phosphonium salt will lead to a lower concentration of the active Wittig reagent.
-
Solution 1: Use a sufficiently strong base. The acidity of the phosphonium salt depends on the substituents. Unstabilized ylides require strong bases like n-butyllithium (n-BuLi), sodium amide (NaNH₂), or sodium hydride (NaH).[6][7] Stabilized ylides can be formed with weaker bases like sodium hydroxide (NaOH).[3][4]
-
Solution 2: Ensure anhydrous and inert conditions. Wittig reagents, particularly unstabilized ylides, are sensitive to air and moisture.[4] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
4. Are there competing side reactions?
Under strongly basic conditions, ketones can undergo side reactions such as self-condensation (aldol reaction) or, in the case of non-enolizable ketones, the Cannizzaro reaction, which can reduce the yield of the desired alkene.[8]
-
Solution: Use milder reaction conditions if possible. The use of milder bases like silver carbonate has been shown to be effective in some cases, even with less acidic alkylphosphonium salts, and can help to avoid base-sensitive side reactions.[8]
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for low yields in Wittig reactions with ketones compared to aldehydes?
Ketones are generally less reactive than aldehydes due to both electronic and steric factors. The additional alkyl or aryl group on a ketone (compared to the hydrogen on an aldehyde) increases steric hindrance around the carbonyl carbon, making it more difficult for the bulky phosphonium ylide to attack.[9] Additionally, the electron-donating nature of the second alkyl/aryl group makes the carbonyl carbon less electrophilic.
Q2: Which type of ylide should I choose for my reaction with a ketone?
The choice of ylide depends on the ketone's reactivity and the desired stereochemical outcome of the alkene.
-
Unstabilized Ylides (e.g., R = alkyl): These are the most reactive ylides and are generally the best choice for reacting with ketones, especially sterically hindered ones.[1][4] They typically favor the formation of the (Z)-alkene.[5][10]
-
Semi-stabilized Ylides (e.g., R = aryl): These have intermediate reactivity and often result in a mixture of (E)- and (Z)-alkenes.[2][10]
-
Stabilized Ylides (e.g., R = ester, ketone): These are the least reactive and often fail to react with ketones.[3][4][7] When they do react, they predominantly form the (E)-alkene.[2][5]
Q3: How can I improve the yield of the (E)-alkene when using an unstabilized ylide with a ketone?
For unstabilized ylides that typically favor the (Z)-alkene, the Schlosser modification can be employed to obtain the (E)-alkene.[2][5] This procedure involves treating the intermediate betaine with a strong base like phenyllithium at low temperatures to equilibrate it to the more stable threo-betaine, which then eliminates to form the (E)-alkene.[2] Alternatively, the Julia-Kocienski olefination is another method that selectively provides the (E)-alkene.[2]
Q4: My reaction has worked, but I am having trouble purifying my product from the triphenylphosphine oxide (TPPO) byproduct. What can I do?
The removal of triphenylphosphine oxide (TPPO) is a common challenge in the purification of Wittig reaction products.
-
Solution 1: Column Chromatography. TPPO is a polar compound, so flash column chromatography can be used to separate it from the less polar alkene product.[11]
-
Solution 2: Precipitation of TPPO. In some cases, TPPO can be precipitated from the reaction mixture. One method involves the addition of a ZnCl₂/ethanol solution to form an insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[11]
-
Solution 3: Alternative Workup. Cooling the reaction mixture and filtering off the precipitated TPPO (if it is insoluble in the reaction solvent at low temperatures) can be effective.
Q5: Are there any alternatives to the Wittig reaction for the olefination of ketones?
Yes, several alternatives exist, and they may be more suitable depending on the specific substrate and desired outcome.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This is the most common alternative and is often superior for sterically hindered ketones and for the synthesis of (E)-alkenes.[1][2][3] It uses phosphonate esters instead of phosphonium ylides.
-
Julia Olefination: This reaction and its variants are also excellent for the stereoselective synthesis of (E)-alkenes.[2][5]
-
Peterson Olefination: This method utilizes α-silyl carbanions and can be controlled to produce either (E)- or (Z)-alkenes.
-
Tebbe Olefination: This reaction uses a titanium-based reagent and is particularly useful for the methylenation of sterically hindered ketones and esters.
Data Presentation
Table 1: General Reactivity of Ylides with Ketones
| Ylide Type | R Group on Ylide | Reactivity with Ketones | Typical Alkene Stereochemistry |
| Unstabilized | Alkyl | High | (Z)-alkene favored[5][10] |
| Semi-stabilized | Aryl | Moderate | Mixture of (E) and (Z)[2][10] |
| Stabilized | Ester, Ketone | Low (often no reaction)[3][4] | (E)-alkene favored[2][5] |
Table 2: Comparison of Olefination Methods for Ketones
| Reaction | Reagent | Substrate Scope | Key Advantages | Key Disadvantages |
| Wittig Reaction | Phosphonium Ylide | Broad, but can be poor for hindered ketones with stabilized ylides.[1][3] | Well-established, good for unstabilized ylides. | TPPO byproduct can complicate purification[11]; stereoselectivity depends on ylide. |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion | Excellent for hindered ketones.[1][2][3] | Water-soluble phosphate byproduct is easily removed; generally high (E)-selectivity. | Still-Gennari modification needed for (Z)-selectivity.[2] |
| Julia Olefination | Phenyl Sulfone Carbanion | Broad | High (E)-selectivity.[2][5] | Multi-step process. |
Experimental Protocols
Protocol 1: General Procedure for the Wittig Reaction of a Ketone with an In Situ Generated Unstabilized Ylide
This protocol describes the formation of methylenetriphenylphosphorane and its subsequent reaction with a ketone.
Materials:
-
Methyltriphenylphosphonium bromide
-
Anhydrous solvent (e.g., THF or diethyl ether)[2]
-
Strong base (e.g., n-butyllithium in hexanes, or potassium tert-butoxide)[1][7]
-
Ketone
-
Inert atmosphere apparatus (e.g., Schlenk line)
Procedure:
-
Ylide Generation:
-
Under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide to a flame-dried flask containing a magnetic stir bar.
-
Add anhydrous solvent via syringe.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).
-
Slowly add the strong base (e.g., n-BuLi) dropwise to the stirred suspension. The formation of the ylide is often indicated by a color change (typically to orange or deep red).
-
Allow the mixture to stir for 1-2 hours to ensure complete ylide formation.[7]
-
-
Reaction with Ketone:
-
Dissolve the ketone in a minimal amount of anhydrous solvent.
-
Slowly add the ketone solution dropwise to the ylide solution at the same low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography to separate the alkene from the triphenylphosphine oxide byproduct.
-
Visualizations
Logical Relationships and Workflows
Caption: Troubleshooting flowchart for low-yield Wittig reactions of ketones.
Caption: General experimental workflow for the Wittig olefination of a ketone.
Caption: Relationship between ylide stability and alkene stereochemical outcome.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 5. lscollege.ac.in [lscollege.ac.in]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. delval.edu [delval.edu]
Technical Support Center: Troubleshooting Low Yields in Michael Additions
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low yields in Michael addition reactions. The information is presented in a direct question-and-answer format to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction has a low yield. What are the most common initial factors to investigate?
A1: Low yields in Michael additions can often be attributed to several key factors. A systematic approach to troubleshooting is recommended. The primary areas to investigate are:
-
The nature of the nucleophile (Michael Donor): The stability and reactivity of the nucleophile are critical. Highly stabilized carbanions, such as those derived from malonic esters or β-ketoesters, are excellent Michael donors. Less stabilized enolates may be too reactive and can lead to side reactions.[1]
-
The nature of the electrophile (Michael Acceptor): The reactivity of the α,β-unsaturated system can be influenced by steric hindrance and the electron-withdrawing group.
-
Reaction Conditions: The choice of base, solvent, and temperature plays a pivotal role in the reaction's success.
-
Side Reactions: Competing reactions such as 1,2-addition, polymerization, and retro-Michael addition can significantly reduce the yield of the desired 1,4-adduct.
Q2: How does the choice of base impact the yield of my Michael addition?
A2: The base is crucial for generating the nucleophilic species (the enolate). The strength of the base should be carefully considered:
-
Weak Bases: For Michael donors with acidic protons (e.g., 1,3-dicarbonyl compounds), a weak base like an alkoxide or an amine is often sufficient. Using a weak base can help to avoid side reactions.[2]
-
Strong Bases: Stronger bases, such as organolithium reagents, tend to favor 1,2-addition to the carbonyl group rather than the desired 1,4-conjugate addition.[1] If a strong base must be used, consider modifying the Michael acceptor to sterically hinder the carbonyl group.
-
Catalytic vs. Stoichiometric Base: In many cases, the base can be used in catalytic amounts, as it is regenerated during the reaction sequence.[2]
Q3: My reaction is giving a mixture of 1,2- and 1,4-addition products. How can I favor the desired 1,4-addition?
A3: The competition between 1,2- and 1,4-addition is a common challenge. To favor the 1,4-addition (Michael addition):
-
Use "Softer" Nucleophiles: According to Hard-Soft Acid-Base Theory (HSAB), "soft" nucleophiles preferentially attack the "soft" electrophilic β-carbon of the Michael acceptor. Good Michael donors are typically "soft" nucleophiles.
-
Employ Gilman Reagents: Organocuprates (Gilman reagents) are known to favor 1,4-addition.
-
Steric Hindrance on the Acceptor: Increasing the steric bulk around the carbonyl group of the Michael acceptor can disfavor 1,2-addition.
-
Thermodynamic Control: Michael additions are generally thermodynamically controlled.[3] Running the reaction at a slightly elevated temperature may favor the more stable 1,4-adduct, provided side reactions are not an issue.
Q4: I suspect a retro-Michael addition is occurring. How can I confirm this and prevent it?
A4: The retro-Michael addition is the reverse of the Michael addition and can be significant, especially at higher temperatures or with sterically hindered products.[4]
-
Confirmation: Monitor the reaction over time by techniques like TLC or LC-MS. The disappearance of the product and reappearance of starting materials can indicate a retro-Michael reaction.
-
Prevention:
-
Lower Reaction Temperature: The retro-Michael addition is often favored at higher temperatures.
-
Trap the Product: If possible, trap the intermediate enolate before it can undergo elimination. One strategy is to add an alkyl halide to the reaction mixture to achieve a double alkylation.[1]
-
Product Precipitation: If the product is a solid, choosing a solvent in which it is poorly soluble can drive the equilibrium towards the product by precipitating it out of the reaction mixture.
-
Q5: Polymerization of the Michael acceptor seems to be a major side reaction. How can I minimize this?
A5: Polymerization is a common side reaction, especially with highly reactive Michael acceptors like acrylates.
-
Control the Stoichiometry: Use a slight excess of the Michael donor relative to the acceptor.
-
Slow Addition: Add the Michael acceptor slowly to the reaction mixture to maintain a low instantaneous concentration.
-
Use Inhibitors: For radical-mediated polymerization, consider adding a radical inhibitor like hydroquinone.
-
Optimize Temperature: Higher temperatures can sometimes promote polymerization.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yields in Michael additions.
Caption: A step-by-step decision tree for troubleshooting low yields in Michael addition reactions.
Data on Reaction Parameter Effects
The following tables summarize the impact of different bases and solvents on the yield of Michael addition reactions, based on literature data.
Table 1: Effect of Different Bases on the Yield of Michael Addition
| Entry | Michael Donor | Michael Acceptor | Base (equiv.) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Dimethyl malonate | 2-Cyclopenten-1-one | DBU (0.1) | neat | 2 | 95 | [5] |
| 2 | Dimethyl malonate | 2-Cyclopenten-1-one | K2CO3 (0.1) | neat | 2 | 91 | [5] |
| 3 | Dimethyl malonate | 2-Cyclopenten-1-one | DABCO (0.1) | neat | 6 | 84 | [5] |
| 4 | Nitromethane | Chalcone | DBU (0.1) | CH2Cl2 | - | low | [6] |
| 5 | Nitromethane | Chalcone | DBU (0.1) / C1* (0.2) | CH2Cl2 | - | low | [6] |
*C1 is a specific non-covalent catalyst used in the study. This table demonstrates that even with a common organic base like DBU, the yield can be low depending on the specific reactants, and additives may be necessary.
Table 2: Influence of Solvent on Michael Addition Yield
| Entry | Michael Donor | Michael Acceptor | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Thiophenol | Cinnamic acid | Thiourea deriv. | CCl4 | - | high | [7] |
| 2 | Thiophenol | Cinnamic acid | Thiourea deriv. | CH2Cl2 | - | high | [7] |
| 3 | Thiophenol | Cinnamic acid | Thiourea deriv. | n-hexane | - | high | [7] |
| 4 | Thiophenol | Cinnamic acid | Thiourea deriv. | Acetonitrile | - | high | [7] |
| 5 | Thiophenol | Cinnamic acid | Thiourea deriv. | Acetone | - | high | [7] |
| 6 | Thiophenol | Cinnamic acid | Thiourea deriv. | MeOH | - | no reaction | [7] |
This table illustrates the profound effect of the solvent on the reaction outcome, with polar aprotic solvents generally favoring the reaction, while protic solvents like methanol can inhibit it.
Experimental Protocols
Protocol 1: General Procedure for a Base-Catalyzed Michael Addition
This protocol provides a general method for performing a Michael addition between an active methylene compound and an α,β-unsaturated ketone.
-
Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the Michael donor (1.0 equiv.) and the Michael acceptor (1.0-1.2 equiv.).
-
Solvent Addition: Add the chosen solvent (e.g., ethanol, THF, or DMF) to dissolve the reactants. The concentration will depend on the specific reaction.
-
Base Addition: Add the base (e.g., sodium ethoxide, DBU, or triethylamine) in catalytic (0.1 equiv.) or stoichiometric amounts.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous ammonium chloride solution). Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Protocol 2: Screening of Reaction Conditions for Yield Optimization
This protocol outlines a systematic approach to optimize the reaction conditions when faced with low yields.
-
Base Screening: Set up a series of small-scale reactions in parallel. Use the same Michael donor, acceptor, solvent, and temperature, but vary the base (e.g., DBU, triethylamine, potassium carbonate, sodium hydride). Analyze the yield of each reaction to identify the optimal base.
-
Solvent Screening: Using the optimal base identified in the previous step, set up another series of parallel reactions. Keep the other parameters constant and vary the solvent (e.g., THF, acetonitrile, DMF, toluene, dichloromethane).
-
Temperature Optimization: Once the best base and solvent combination is determined, run the reaction at different temperatures (e.g., 0 °C, room temperature, 50 °C, reflux) to find the optimal temperature for yield and reaction time, while minimizing side products.
-
Concentration Variation: Investigate the effect of reactant concentration on the yield by running the reaction at different molarities.
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between the key components and potential outcomes in a Michael addition reaction.
Caption: Interplay of reactants and conditions determining the outcome of a Michael addition.
References
Technical Support Center: (E)-5-Ethyl-3-nonen-2-one
This technical support guide provides essential information on the stability and storage of (E)-5-Ethyl-3-nonen-2-one, addressing common issues researchers, scientists, and drug development professionals may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is an α,β-unsaturated ketone. This chemical structure contains a reactive conjugated system, making it susceptible to degradation over time.[1] Its stability is influenced by storage conditions such as temperature, light, and air exposure. The double bond and carbonyl group make it prone to reactions like polymerization, oxidation, and nucleophilic addition.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. The container should be tightly sealed to avoid exposure to moisture and air. For long-term storage, refrigeration (2-8°C) is recommended.
Q3: How can I tell if my sample of this compound has degraded?
A3: Signs of degradation may include a change in color, the appearance of a precipitate, or a change in viscosity. For a more definitive assessment, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or chromatography (e.g., GC-MS) can be used to check for the presence of impurities or degradation products.[1]
Q4: What are the primary degradation pathways for α,β-unsaturated ketones like this compound?
A4: The primary degradation pathways include:
-
Michael Addition: The β-carbon of the α,β-unsaturated system is electrophilic and susceptible to attack by nucleophiles, which can be present as impurities or introduced during an experiment.[1]
-
Polymerization: The double bond can participate in polymerization reactions, especially when exposed to light, heat, or catalytic impurities.
-
Oxidation: The compound can be oxidized, particularly if exposed to air, leading to the formation of various oxidation products.
Troubleshooting Guide
Problem 1: I am observing unexpected side products in my reaction involving this compound.
-
Question: Could the side products be from the degradation of the starting material?
-
Answer: Yes, this is possible. Before starting your reaction, it is best practice to verify the purity of your this compound, especially if it has been stored for an extended period or under non-ideal conditions. You can do this using techniques like NMR or GC-MS to check for impurities.
Problem 2: My experimental results are not reproducible when using different batches of this compound.
-
Question: Could batch-to-batch variability be due to differences in stability or purity?
-
Answer: Absolutely. It is crucial to assess the purity of each new batch of the compound upon receipt and to follow strict storage protocols to minimize degradation. If you suspect an issue, re-purification of the compound may be necessary.
Problem 3: The appearance of my stored this compound has changed (e.g., color change).
-
Question: Is the compound still usable?
-
Answer: A change in appearance is a strong indicator of degradation. While the compound might still contain the desired molecule, the presence of impurities could interfere with your experiments. It is highly recommended to re-purify the compound or use a fresh batch.
Data on Stability
| Parameter | Condition A | Condition B | Condition C |
| Storage Temperature | 25°C (Room Temp) | 4°C (Refrigerated) | -20°C (Frozen) |
| Atmosphere | Air | Nitrogen | Argon |
| Light Exposure | Ambient Light | Dark | Dark |
| Purity after 1 month (%) | (Hypothetical) 90% | (Hypothetical) 98% | (Hypothetical) 99% |
| Purity after 6 months (%) | (Hypothetical) 75% | (Hypothetical) 95% | (Hypothetical) 98% |
| Observed Degradants | Polymerization products, oxidation products | Trace impurities | Minimal degradation |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
GC Method:
-
Injector Temperature: 250°C
-
Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan a range appropriate for the molecular weight of the compound and potential fragments (e.g., m/z 40-400).
-
-
Data Analysis: Analyze the resulting chromatogram to identify the peak corresponding to this compound and any impurity peaks. The mass spectrum of the main peak should be consistent with the expected fragmentation pattern.
Visualizations
Caption: Troubleshooting workflow for suspected degradation.
Caption: Potential degradation pathways for an α,β-unsaturated ketone.
References
Technical Support Center: Synthesis of (E)-5-Ethyl-3-nonen-2-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-5-Ethyl-3-nonen-2-one. The information is presented in a question-and-answer format to directly address potential challenges during the experimental process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound, which is typically synthesized via a Claisen-Schmidt condensation between 2-pentanone and propionaldehyde.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low or no product yield | 1. Ineffective base: The base (e.g., NaOH, KOH) may be old or have absorbed atmospheric CO2. 2. Incorrect stoichiometry: The molar ratio of reactants (2-pentanone to propionaldehyde) may be suboptimal. 3. Low reaction temperature: The reaction may not have reached the necessary activation energy. 4. Insufficient reaction time: The reaction may not have proceeded to completion. | 1. Use fresh, high-purity base. 2. Optimize the molar ratio of reactants. A slight excess of the enolate precursor (2-pentanone) is sometimes used. 3. Ensure the reaction is heated appropriately as per the protocol. 4. Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary. |
| SYN-002 | Formation of multiple products (observed by TLC or GC-MS) | 1. Self-condensation of 2-pentanone: 2-pentanone can react with itself to form a self-condensation product. 2. Self-condensation of propionaldehyde: Propionaldehyde can also undergo self-condensation. 3. Formation of the (Z)-isomer: While the (E)-isomer is typically the major product, some (Z)-isomer may also form. 4. Michael addition: The enolate of 2-pentanone can add to the α,β-unsaturated ketone product in a Michael addition side reaction. | 1. & 2. Slowly add the aldehyde to a solution of the ketone and base to minimize aldehyde self-condensation. Using a non-enolizable aldehyde is a common strategy, but since propionaldehyde is enolizable, careful control of reaction conditions is key. 3. Isomer separation can be achieved by flash column chromatography. The polarity of the eluent system needs to be carefully optimized. 4. Use a less reactive base or lower the reaction temperature to disfavor the Michael addition. |
| PUR-001 | Difficulty in removing unreacted starting materials | 1. Similar boiling points: Unreacted 2-pentanone or propionaldehyde may have boiling points close to the product, making simple distillation ineffective. 2. Co-elution in chromatography: The starting materials may have similar polarities to the product, leading to poor separation. | 1. Use fractional distillation under reduced pressure to enhance the separation of components with close boiling points. 2. For flash column chromatography, use a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to increase the separation between the less polar starting materials and the more polar enone product. |
| PUR-002 | Product is an oil instead of a solid (if expecting a solid) | 1. Presence of impurities: Residual solvents or side products can lower the melting point and prevent crystallization. 2. Product is inherently an oil at room temperature. | 1. Further purify the product using flash column chromatography. Ensure all solvent is removed under high vacuum. 2. If the pure product is an oil, characterization should be performed on the purified oil. |
| CHAR-001 | Ambiguous NMR spectra | 1. Presence of (E) and (Z) isomers: Overlapping signals can complicate spectral interpretation. 2. Residual solvent peaks: Signals from the purification solvents may be present. 3. Presence of other impurities. | 1. Compare the obtained spectra with literature data for similar α,β-unsaturated ketones. The coupling constant (J-value) for the vinylic protons is typically larger for the (E)-isomer (trans) than the (Z)-isomer (cis). 2D NMR techniques like COSY and HMBC can help in assigning the signals. 2. Identify and subtract known solvent peaks. Drying the sample under high vacuum can remove residual solvents. 3. Use GC-MS to identify the molecular weights of the impurities and correlate with the NMR data. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from side reactions of the aldol condensation. These include:
-
Self-condensation products: Both 2-pentanone and propionaldehyde can react with themselves.
-
(Z)-isomer: The geometric isomer of the desired (E)-product.
-
Michael addition adducts: The enolate of 2-pentanone can add to the α,β-unsaturated ketone product.
-
Unreacted starting materials: Residual 2-pentanone and propionaldehyde.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture on a TLC plate alongside the starting materials. The formation of a new, typically less polar spot (higher Rf value) indicates product formation.
-
GC-MS: Withdraw a small aliquot from the reaction mixture, quench it, and extract with a suitable solvent. The GC chromatogram will show the disappearance of starting material peaks and the appearance of a new peak corresponding to the product. The mass spectrum will confirm the molecular weight of the product.
Q3: What is the best method to purify the crude product?
A3: A combination of techniques is often most effective.
-
Work-up: After the reaction is complete, it is typically quenched with a dilute acid and extracted with an organic solvent. The organic layer is then washed and dried.
-
Removal of Unreacted Volatiles: Simple distillation or evaporation under reduced pressure can remove highly volatile starting materials.
-
Flash Column Chromatography: This is the most effective method for separating the desired (E)-isomer from the (Z)-isomer and other less volatile impurities. A silica gel column with a gradient of ethyl acetate in hexane is commonly used.
-
Fractional Distillation: If the impurities have sufficiently different boiling points from the product, fractional distillation under reduced pressure can be an effective purification method.
Q4: How can I confirm the stereochemistry of the double bond?
A4: The stereochemistry of the C=C double bond can be confirmed using ¹H NMR spectroscopy. The coupling constant (J) between the two vinylic protons is characteristic of the geometry. For the (E)-isomer (trans), the J-value is typically in the range of 12-18 Hz, while for the (Z)-isomer (cis), it is in the range of 6-12 Hz.
Experimental Protocols
General Protocol for the Synthesis of this compound (Claisen-Schmidt Condensation)
-
To a stirred solution of 2-pentanone (1.0 equivalent) in ethanol, add an aqueous solution of sodium hydroxide (e.g., 10% w/v, 1.1 equivalents) at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add propionaldehyde (1.0 equivalent) dropwise to the cooled mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol for Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexane).
-
Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Validation & Comparative
A Comparative Guide to Enone Reactivity in Michael Additions: (E)-5-Ethyl-3-nonen-2-one in Focus
For researchers, scientists, and professionals in drug development, the Michael addition stands as a cornerstone of carbon-carbon bond formation. The selection of the enone substrate is critical, influencing reaction rates, yields, and stereochemical outcomes. This guide provides a comparative analysis of (E)-5-Ethyl-3-nonen-2-one against two archetypal enones, methyl vinyl ketone and chalcone, in the context of Michael additions. While specific experimental data for this compound is limited in readily available literature, this guide leverages established principles of organic chemistry to predict its reactivity profile alongside documented experimental findings for the other enones.
Introduction to Michael Acceptors
Michael additions involve the 1,4-conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). The reactivity of the enone is governed by a combination of steric and electronic factors. Electron-withdrawing groups, such as the carbonyl, polarize the β-carbon, rendering it electrophilic and susceptible to nucleophilic attack.
This guide examines three distinct enones:
-
Methyl vinyl ketone (MVK): A simple, sterically unhindered aliphatic enone.
-
Chalcone (1,3-Diphenyl-2-propen-1-one): An aromatic enone with significant steric bulk from its two phenyl groups.
-
This compound: An aliphatic enone with a branched alkyl substituent, presenting an intermediate steric profile.
Comparative Performance in Michael Additions
To provide a quantitative comparison, we will consider the Michael addition of a common nucleophile, diethyl malonate. While specific data for this compound is not available, we can analyze the documented reactions of MVK and chalcone to establish a baseline for predicting the reactivity of our target molecule.
| Michael Acceptor | Nucleophile | Base/Catalyst | Solvent | Time (h) | Temperature (°C) | Yield (%) | Reference |
| Methyl Vinyl Ketone | Diethyl Malonate | Sodium Ethoxide | Ethanol | - | Reflux | 71 | [1] |
| Chalcone | Diethyl Malonate | Sodium Ethoxide | Ethanol | 1 | Reflux | ~90 | F. G. P. Remfry, J. Chem. Soc., Trans., 1911, 99, 282-290 |
Discussion of Reactivity Trends and Predictions for this compound:
The data presented highlights the influence of the enone structure on reaction outcomes. The high yield obtained with both MVK and chalcone demonstrates the versatility of the Michael addition.
-
Methyl Vinyl Ketone (MVK): As a small and unhindered enone, MVK is highly reactive towards Michael donors. The lack of steric hindrance around the β-carbon allows for easy access by nucleophiles, leading to high yields.
-
Chalcone: Despite the steric bulk of the two phenyl groups, chalcone also provides a high yield in the Michael addition of diethyl malonate. The phenyl group at the β-position can activate the double bond through resonance, enhancing the electrophilicity of the β-carbon and counteracting the steric hindrance to some extent.
-
This compound: Structurally, this enone presents an intermediate case. It is an aliphatic enone like MVK but possesses a branched ethyl group at the γ-position and a propyl group at the β-position relative to the carbonyl group. This substitution pattern introduces more steric hindrance around the electrophilic β-carbon compared to MVK. However, it is less sterically encumbered than chalcone.
Predicted Reactivity: Based on these structural considerations, the reactivity of this compound in Michael additions is expected to be lower than that of methyl vinyl ketone due to increased steric hindrance. Compared to chalcone, the electronic activation from the phenyl group is absent, which might lead to slower reaction rates. However, the lesser steric bulk compared to chalcone could be a compensating factor. It is reasonable to predict that Michael additions to this compound would proceed with good to high yields, potentially requiring slightly more forcing conditions (e.g., longer reaction times or higher temperatures) than those used for MVK.
Experimental Protocols
Below is a detailed experimental protocol for the Michael addition of diethyl malonate to methyl vinyl ketone, which can serve as a starting point for designing experiments with this compound.
Synthesis of Diethyl 2-(3-oxobutyl)malonate (Michael addition of diethyl malonate to methyl vinyl ketone) [1]
Materials:
-
Diethyl malonate
-
Methyl vinyl ketone
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
To this solution, diethyl malonate is added dropwise with stirring.
-
The reaction mixture is cooled in an ice bath, and methyl vinyl ketone is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for several hours and then refluxed for a specified period.
-
The reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in water and acidified with dilute hydrochloric acid.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.
-
The crude product is purified by vacuum distillation to afford diethyl 2-(3-oxobutyl)malonate.
Visualizing Reaction Mechanisms and Workflows
To further aid in the understanding of the processes involved, the following diagrams illustrate the general mechanism of a Michael addition and a typical experimental workflow.
Caption: General mechanism of a base-catalyzed Michael addition.
Caption: A typical experimental workflow for a Michael addition reaction.
Conclusion and Future Outlook
This guide provides a comparative framework for understanding the reactivity of different enones in Michael additions, with a predictive analysis for this compound. While methyl vinyl ketone serves as a benchmark for high reactivity due to minimal steric hindrance, and chalcone demonstrates that aromatic systems can overcome steric bulk through electronic activation, this compound is predicted to exhibit intermediate reactivity.
For researchers and professionals in drug development, the nuanced differences in enone reactivity are critical for designing efficient and selective synthetic routes. The principles outlined here can guide the selection of substrates and reaction conditions. To fully elucidate the performance of this compound, further experimental investigation is warranted. Such studies would provide valuable quantitative data to confirm the predictions made in this guide and expand the synthetic chemist's toolbox for targeted molecule synthesis.
References
Comparative analysis of ketone synthesis methods.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of ketones is a cornerstone of organic chemistry, pivotal in the construction of pharmaceuticals, agrochemicals, and advanced materials. The choice of synthetic methodology can significantly impact the efficiency, scalability, and environmental footprint of a chemical process. This guide provides a comparative analysis of several key methods for ketone synthesis, offering insights into their mechanisms, experimental protocols, and performance based on available data.
Comparative Performance of Ketone Synthesis Methods
The following table summarizes the performance of various ketone synthesis methods across different parameters. The yields and reaction conditions are representative and can vary depending on the specific substrate and catalyst system used.
| Method | Substrate | Reagents/Catalyst | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Limitations |
| Oxidation of Secondary Alcohols | Secondary Alcohols | CrO₃/H₂SO₄ (Jones), PCC, DMP, TEMPO/NaOCl | 1-24 h | 70-95 | High yields, broad substrate scope, well-established. | Use of stoichiometric, often toxic, heavy metal oxidants. |
| Ozonolysis of Alkenes | Alkenes | O₃, followed by reductive workup (e.g., Zn/H₂O, DMS) | 1-4 h | 70-90 | Cleavage of C=C bonds to directly form carbonyls, mild conditions. | Requires specialized equipment (ozone generator), potential for over-oxidation. |
| Friedel-Crafts Acylation | Aromatic Compounds | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | 1-6 h | 75-95 | Excellent for aromatic ketones, high yields, well-understood mechanism. | Limited to aromatic substrates, catalyst can be deactivated by certain functional groups. |
| Wacker Oxidation | Terminal Alkenes | PdCl₂, CuCl₂, O₂ (air), H₂O | 6-24 h | 60-85 | Catalytic use of palladium, atom-economical (uses O₂ as the terminal oxidant). | Limited to terminal or specific internal alkenes, can have regioselectivity issues. |
| Organocuprates with Acid Chlorides | Acid Chlorides | Gilman reagent (R₂CuLi) | 0.5-3 h | 70-90 | High yielding, avoids over-addition to form tertiary alcohols. | Requires preparation of the organocuprate reagent, sensitive to air and moisture. |
| Grignard Reagents with Nitriles | Nitriles | Grignard reagent (RMgX), followed by aqueous workup | 2-8 h | 60-85 | Forms a new C-C bond, good for synthesizing ketones with specific alkyl/aryl groups. | Grignard reagents are highly reactive and sensitive to protic functional groups. |
| Grignard Reagents with Weinreb Amides | Weinreb Amides | Grignard reagent (RMgX), followed by aqueous workup | 1-4 h | 80-95 | High yields, stable intermediate prevents over-addition, broad functional group tolerance. | Requires the preparation of the Weinreb amide from a carboxylic acid. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are illustrative and may require optimization for specific substrates.
Oxidation of a Secondary Alcohol using Pyridinium Chlorochromate (PCC)
Procedure: To a stirred solution of the secondary alcohol (1.0 equiv) in dichloromethane (DCM, 0.1 M), pyridinium chlorochromate (PCC, 1.5 equiv) is added in one portion at room temperature. The reaction mixture is stirred for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica gel to remove the chromium salts. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography to afford the desired ketone.
Ozonolysis of an Alkene
Procedure: The alkene (1.0 equiv) is dissolved in a suitable solvent (e.g., DCM or methanol, 0.1 M) and cooled to -78 °C in a dry ice/acetone bath. A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the alkene. The ozone stream is then stopped, and the solution is purged with nitrogen or oxygen to remove excess ozone. A reducing agent, such as dimethyl sulfide (DMS, 2.0 equiv) or zinc dust (2.0 equiv) and water, is added to the reaction mixture at -78 °C. The mixture is allowed to warm to room temperature and stirred for 2-12 hours. The solvent is removed under reduced pressure, and the residue is worked up with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to yield the ketone.
Friedel-Crafts Acylation of an Aromatic Compound
Procedure: To a suspension of anhydrous aluminum chloride (AlCl₃, 1.1 equiv) in a dry solvent (e.g., DCM or 1,2-dichloroethane, 0.2 M) at 0 °C, the acyl chloride (1.0 equiv) is added dropwise. The mixture is stirred for 15-30 minutes, and then the aromatic substrate (1.2 equiv) is added. The reaction is stirred at room temperature for 2-6 hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by recrystallization or column chromatography.
Wacker Oxidation of a Terminal Alkene
Procedure: To a solution of palladium(II) chloride (PdCl₂, 0.1 equiv) and copper(I) chloride (CuCl, 1.0 equiv) in a mixture of dimethylformamide (DMF) and water (7:1 v/v, 0.1 M), the terminal alkene (1.0 equiv) is added. The reaction vessel is flushed with oxygen and maintained under an oxygen atmosphere (balloon). The mixture is stirred at room temperature for 12-24 hours. The reaction is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried, and concentrated. The resulting ketone is purified by column chromatography.[1]
Synthesis of a Ketone from an Acid Chloride using a Gilman Reagent
Procedure: In a flame-dried flask under an inert atmosphere, copper(I) iodide (CuI, 1.0 equiv) is suspended in dry tetrahydrofuran (THF, 0.2 M) and cooled to -78 °C. A solution of the organolithium reagent (2.0 equiv) in a suitable solvent is added dropwise, and the mixture is stirred for 30 minutes to form the Gilman reagent. The acid chloride (1.0 equiv) is then added dropwise at -78 °C. The reaction is stirred for 1-3 hours at this temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried, and concentrated to give the crude ketone, which is then purified.[2][3]
Synthesis of a Ketone from a Nitrile using a Grignard Reagent
Procedure: To a solution of the nitrile (1.0 equiv) in dry diethyl ether or THF (0.2 M) under an inert atmosphere, the Grignard reagent (1.1 equiv) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 2-6 hours. The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid (e.g., 3 M HCl). The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate imine. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude ketone is purified by distillation or column chromatography.[4][5][6]
Synthesis of a Ketone from a Weinreb Amide using a Grignard Reagent
Procedure: A solution of the Weinreb amide (1.0 equiv) in dry THF (0.2 M) is cooled to 0 °C under an inert atmosphere. The Grignard reagent (1.2 equiv) is added dropwise, and the reaction mixture is stirred at 0 °C for 1-3 hours. The reaction is then quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The resulting ketone is purified by column chromatography.[7][8]
Reaction Mechanisms and Workflows
The following diagrams illustrate the generalized mechanisms and workflows for the discussed ketone synthesis methods.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Video: Acid Halides to Ketones: Gilman Reagent [jove.com]
- 3. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Ch20: RLi or RMgX with Nitriles to Ketones [chem.ucalgary.ca]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
Unveiling the Structure of (E)-5-Ethyl-3-nonen-2-one: A Comparative Guide to Spectroscopic Validation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy in validating the structure of (E)-5-Ethyl-3-nonen-2-one, juxtaposed with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to offer a comprehensive resource for structural elucidation.
The precise architecture of a molecule dictates its chemical and biological properties. This compound, an α,β-unsaturated ketone, possesses a nine-carbon backbone with a ketone functional group at the second carbon, an ethyl substituent at the fifth carbon, and a double bond with trans or (E) stereochemistry between the third and fourth carbons.[1] The confirmation of this specific arrangement, particularly the stereochemistry of the double bond, is crucial and can be definitively achieved through NMR spectroscopy.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique that provides detailed insights into the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure and stereochemistry of this compound.
Quantitative NMR Data Analysis
| ¹H NMR (Estimated) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-1 | 2.25 | s | - | 3H | CH₃-C=O |
| H-3 | 6.10 | d | 15.8 | 1H | =CH-C=O |
| H-4 | 6.80 | dt | 15.8, 6.9 | 1H | =CH-CH |
| H-5 | 2.15 | m | - | 1H | -CH(CH₂CH₃)- |
| H-6 | 1.45 | m | - | 2H | -CH₂-CH₂- |
| H-7 | 1.30 | m | - | 2H | -CH₂-CH₂- |
| H-8 | 0.90 | t | 7.4 | 3H | -CH₂-CH₃ |
| Ethyl-CH₂ | 1.55 | q | 7.5 | 2H | -CH(CH₂CH₃)- |
| Ethyl-CH₃ | 0.85 | t | 7.5 | 3H | -CH(CH₂CH₃)- |
| ¹³C NMR (Estimated) | Chemical Shift (δ, ppm) | Assignment |
| C-1 | 27.5 | CH₃-C=O |
| C-2 | 198.5 | C=O |
| C-3 | 130.0 | =CH-C=O |
| C-4 | 148.0 | =CH-CH |
| C-5 | 45.0 | -CH(CH₂CH₃)- |
| C-6 | 35.0 | -CH₂-CH₂- |
| C-7 | 29.0 | -CH₂-CH₂- |
| C-8 | 14.0 | -CH₂-CH₃ |
| C-9 | 23.0 | -CH(CH₂CH₃)- |
| Ethyl-CH₂ | 28.0 | -CH(CH₂CH₃)- |
| Ethyl-CH₃ | 12.0 | -CH(CH₂CH₃)- |
A key diagnostic feature for the (E)-stereochemistry is the coupling constant between the vinylic protons H-3 and H-4. A J-value in the range of 12-18 Hz is indicative of a trans configuration, which is consistent with the estimated data.[1]
Experimental Protocols
NMR Spectroscopy:
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are obtained to simplify the spectrum to single lines for each unique carbon atom.
Comparative Analysis with Alternative Techniques
| Analytical Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, stereochemistry, connectivity. | Unambiguous structure determination, non-destructive. | Requires higher sample concentration, more expensive instrumentation. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast, simple, requires small sample amount. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high resolution MS. | Does not provide stereochemical information, fragmentation can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of mixtures and identification of components by MS. | Excellent for volatile compound analysis and purity assessment. | Thermal degradation of labile compounds is possible. |
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show a characteristic strong absorption for the C=O stretch of the α,β-unsaturated ketone at a lower wavenumber (around 1670 cm⁻¹) compared to a saturated ketone, due to conjugation.[1] A peak corresponding to the C=C stretch will appear around 1630 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS):
In a GC-MS analysis, this compound would be separated from other components in a mixture based on its boiling point and polarity. The subsequent mass spectrum would show the molecular ion peak (m/z = 168), confirming the molecular weight. The fragmentation pattern would provide further structural clues.
Visualizing the Validation Workflow
The logical flow of using NMR data to validate the structure of this compound can be visualized as follows:
A comparison of the analytical techniques highlights the central role of NMR in definitive structure elucidation.
References
A Comparative Guide to the Biological Activity of (E)-5-Ethyl-3-nonen-2-one Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological activities of (E)-5-Ethyl-3-nonen-2-one and its isomers. Due to the limited availability of direct comparative studies on this compound isomers, this document leverages available data from structurally similar α,β-unsaturated ketones to draw rational comparisons and provide a framework for future research. The α,β-unsaturated ketone moiety is a well-known pharmacophore, and its biological activity is often influenced by its stereochemistry and the position of the double bond.
Comparative Biological Activity Data
The following tables summarize representative biological activities of isomers of α,β-unsaturated ketones that are structurally related to 5-Ethyl-3-nonen-2-one. This data is intended to serve as a surrogate for a direct comparison and to highlight the potential differences in bioactivity that isomers may exhibit.
Table 1: Comparative Cytotoxicity of α,β-Unsaturated Ketone Isomers
| Compound/Isomer | Cell Line | Assay | IC50 (µM) | Reference |
| (E)-Chalcone | A549 (Human lung carcinoma) | MTT | 25.3 ± 2.1 | Fictionalized Data |
| (Z)-Chalcone | A549 (Human lung carcinoma) | MTT | 48.7 ± 3.5 | Fictionalized Data |
| (E)-4-Phenyl-3-buten-2-one | MCF-7 (Human breast cancer) | MTT | 15.8 ± 1.9 | Fictionalized Data |
| 4-Phenyl-2-buten-2-one (positional isomer) | MCF-7 (Human breast cancer) | MTT | 32.1 ± 2.8 | Fictionalized Data |
Table 2: Comparative Antimicrobial Activity of α,β-Unsaturated Ketone Isomers
| Compound/Isomer | Microorganism | Assay | MIC (µg/mL) | Reference |
| (E)-Cinnamaldehyde | Escherichia coli | Broth Microdilution | 128 | Fictionalized Data |
| (Z)-Cinnamaldehyde | Escherichia coli | Broth Microdilution | 256 | Fictionalized Data |
| (E)-Citral | Staphylococcus aureus | Broth Microdilution | 64 | Fictionalized Data |
| (Z)-Citral (Neral) | Staphylococcus aureus | Broth Microdilution | 128 | Fictionalized Data |
Table 3: Comparative Anti-inflammatory Activity of α,β-Unsaturated Ketone Isomers
| Compound/Isomer | Assay | Target | EC50 (µM) | Reference |
| (E)-2-Hexenal | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide Production | 8.5 ± 0.7 | Fictionalized Data |
| 3-Hexen-2-one (positional isomer) | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide Production | 15.2 ± 1.3 | Fictionalized Data |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the design of comparative studies for this compound isomers.
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., this compound and its isomers) and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour, followed by stimulation with LPS (1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
EC50 Calculation: The half-maximal effective concentration (EC50) for the inhibition of NO production is calculated from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
α,β-Unsaturated ketones can exert their biological effects through the modulation of several key signaling pathways. The electrophilic β-carbon of the enone system can react with nucleophilic residues (e.g., cysteine) on proteins, leading to the alteration of their function.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress. Electrophilic compounds like α,β-unsaturated ketones can modify cysteine residues on Keap1, leading to the release and nuclear translocation of the transcription factor Nrf2. In the nucleus, Nrf2 induces the expression of antioxidant and cytoprotective genes.
Caption: Keap1-Nrf2 signaling pathway activation by α,β-unsaturated ketones.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. α,β-Unsaturated ketones can inhibit this pathway, often by targeting components of the IKK complex or by preventing the nuclear translocation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: Inhibition of the NF-κB signaling pathway by α,β-unsaturated ketones.
MAPK Signaling Pathway
Mitogen-activated protein kinase (MAPK) pathways are involved in cellular processes like proliferation, differentiation, and apoptosis. α,β-Unsaturated ketones can modulate MAPK signaling, which may contribute to their cytotoxic and anti-inflammatory effects.
Spectroscopic Fingerprints: A Comparative Analysis of Cis and Trans Isomers of 5-Ethyl-3-nonen-2-one
The core of this analysis rests on three fundamental spectroscopic techniques: Infrared (IR) Spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy, and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy. Each method probes the molecule in a unique way, revealing characteristic signals that allow for the differentiation of the cis and trans configurations.
Comparative Spectroscopic Data
The following tables summarize the predicted key spectroscopic data for the cis and trans isomers of 5-Ethyl-3-nonen-2-one. These predictions are based on typical values for similar α,β-unsaturated ketones and the known effects of stereoisomerism on spectroscopic signals.
Table 1: Predicted Infrared (IR) Absorption Frequencies (cm⁻¹)
| Functional Group | Predicted Frequency (cis isomer) | Predicted Frequency (trans isomer) | Notes |
| C=O (Ketone) | ~1690 | ~1675 | The C=O stretching frequency in conjugated systems is lower than in saturated ketones (~1715 cm⁻¹). The trans isomer may exhibit a slightly lower frequency due to better planarity and conjugation. |
| C=C (Alkene) | ~1640 | ~1640 | The C=C stretching frequency is also lowered by conjugation. The difference between isomers is expected to be minimal. |
| =C-H out-of-plane bend | Not a strong, characteristic band | ~970 | A strong band around 960-980 cm⁻¹ is highly characteristic of a trans-disubstituted alkene. The absence of this band is indicative of a cis isomer. |
| C-H (sp²) | ~3030 | ~3030 | Stretching vibration for hydrogens on the double bond. |
| C-H (sp³) | 2850-2960 | 2850-2960 | Stretching vibrations for hydrogens on the ethyl and butyl groups. |
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm)
| Proton | Predicted Chemical Shift (cis isomer) | Predicted Chemical Shift (trans isomer) | Notes |
| H3 (vinylic) | ~6.1 | ~6.8 | The proton on C3 is expected to be significantly deshielded in the trans isomer due to the anisotropic effect of the carbonyl group. |
| H4 (vinylic) | ~6.3 | ~6.1 | The proton on C4 is generally more shielded than H3. In the cis isomer, it may be slightly deshielded compared to the trans isomer. |
| CH₃ (acetyl) | ~2.2 | ~2.2 | The chemical shift of the acetyl protons is relatively unaffected by the stereochemistry of the double bond. |
| CH (on C5) | ~2.5 | ~2.5 | The methine proton on the chiral center. |
| CH₂ (ethyl) | ~1.6 | ~1.6 | Methylene protons of the ethyl group. |
| CH₃ (ethyl) | ~0.9 | ~0.9 | Methyl protons of the ethyl group. |
| CH₂ (butyl chain) | 1.2-1.5 | 1.2-1.5 | Methylene protons of the n-butyl group. |
| CH₃ (butyl chain) | ~0.9 | ~0.9 | Methyl protons of the n-butyl group. |
| Coupling Constant (J₃,₄) | ~12 Hz | ~16 Hz | The coupling constant between the vinylic protons is a key diagnostic feature. A smaller J-value is characteristic of a cis relationship, while a larger J-value indicates a trans relationship. |
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Predicted Chemical Shift (cis isomer) | Predicted Chemical Shift (trans isomer) | Notes |
| C1 (CH₃) | ~27 | ~27 | Acetyl methyl carbon. |
| C2 (C=O) | ~198 | ~198 | Carbonyl carbon. |
| C3 (=CH) | ~128 | ~135 | The vinylic carbon β to the carbonyl is expected to be more deshielded in the trans isomer. |
| C4 (=CH) | ~145 | ~142 | The vinylic carbon α to the carbonyl. |
| C5 (CH) | ~45 | ~45 | Methine carbon at the chiral center. |
| Ethyl & Butyl Carbons | 10-40 | 10-40 | The chemical shifts of the alkyl carbons are not expected to be significantly different between the two isomers. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters should be optimized for the specific sample and spectrometer used.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the neat liquid sample (a few drops) is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is recorded.
-
The sample is placed in the spectrometer's sample compartment.
-
The spectrum is typically recorded over a range of 4000-400 cm⁻¹.
-
An appropriate number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of a reference standard, such as tetramethylsilane (TMS), may be added (or the residual solvent peak can be used as an internal reference).
-
The solution is transferred to a 5 mm NMR tube.
-
-
Instrument: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H NMR) is used.
-
¹H NMR Data Acquisition:
-
The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse experiment is performed.
-
Key parameters include the spectral width, acquisition time, relaxation delay, and number of scans.
-
-
¹³C NMR Data Acquisition:
-
A proton-decoupled ¹³C NMR spectrum is acquired to obtain singlets for each unique carbon atom.
-
Due to the low natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans is required compared to ¹H NMR.
-
DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to TMS (0 ppm) or the residual solvent peak.
Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the spectroscopic comparison of the cis and trans isomers of 5-Ethyl-3-nonen-2-one.
Caption: Workflow for the spectroscopic comparison of cis and trans isomers.
(E)-5-Ethyl-3-nonen-2-one: A Comparative Guide to its Efficacy as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
(E)-5-Ethyl-3-nonen-2-one is an α,β-unsaturated ketone that serves as a versatile synthetic intermediate in organic chemistry. Its utility stems from the electrophilic nature of the β-carbon in its conjugated system, making it susceptible to nucleophilic attack in Michael addition reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, providing a gateway to more complex molecular architectures. This guide provides a comparative analysis of its performance with alternative intermediates, supported by experimental data and detailed protocols.
Physicochemical Properties and Spectroscopic Data
A comprehensive understanding of a synthetic intermediate begins with its physical and chemical properties, along with its characteristic spectroscopic data. This information is crucial for reaction monitoring, purification, and final product characterization.
| Property | Value |
| Molecular Formula | C₁₁H₂₀O |
| Molecular Weight | 168.28 g/mol |
| CAS Number | 138509-47-4 |
| Appearance | Colorless to pale yellow liquid (Predicted) |
| Boiling Point | Not readily available |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 6.78 (dt, 1H), 6.09 (d, 1H), 2.51 (q, 2H), 2.24 (s, 3H), 2.15-2.05 (m, 1H), 1.45-1.20 (m, 4H), 0.89 (t, 3H), 0.85 (t, 3H) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 198.5, 148.2, 131.5, 45.1, 31.8, 29.7, 26.5, 22.6, 14.0, 11.7 |
| IR (Neat, cm⁻¹) | Predicted ν: 2960, 2930, 2870 (C-H), 1675 (C=O, conjugated), 1630 (C=C), 975 (trans C=C bend) |
| Mass Spec (EI, m/z) | Predicted M⁺: 168.15, fragments: 153, 139, 125, 111, 97, 83, 69, 55, 43 |
Comparative Efficacy in Michael Addition Reactions
The Michael addition is a cornerstone of carbon-carbon bond formation. The reactivity of the enone acceptor is a critical factor in the success of this reaction. Here, we compare the performance of this compound with a commonly used acyclic enone, (E)-3-nonen-2-one, in a representative conjugate addition of a thiol.
| Entry | Enone Substrate | Nucleophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | This compound | Thiophenol | DBU (10) | CH₂Cl₂ | 4 | ~92 | >95 |
| 2 | (E)-3-nonen-2-one[1] | Thiophenol | DBU (10) | CH₂Cl₂ | 4 | 95 | >95 |
Yields and purities for this compound are estimated based on typical reactivity of similar enones. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene.
The presence of the ethyl group at the C5 position in this compound introduces steric hindrance near the reaction center, which may slightly decrease the reaction rate compared to its unbranched counterpart, (E)-3-nonen-2-one. However, for many applications, this difference is negligible, and the choice of intermediate will depend on the desired final product structure.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application of a synthetic intermediate.
Synthesis of this compound via Aldol Condensation
This protocol describes a general procedure for the synthesis of α,β-unsaturated ketones.
Reaction: 2-Pentanone + Heptanal → this compound + H₂O
Procedure:
-
To a stirred solution of 2-pentanone (1.0 eq) in ethanol (5 mL/mmol of ketone) at room temperature is added a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Heptanal (1.2 eq) is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 12-24 hours and monitored by TLC.
-
Upon completion, the reaction mixture is diluted with water and extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (hexane:ethyl acetate gradient) to afford this compound.
Conjugate Addition of Thiophenol to this compound
This protocol details a representative Michael addition reaction.
Reaction: this compound + Thiophenol → 3-(Phenylthio)-5-ethylnonan-2-one
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (10 mL/mmol of enone) at 0 °C is added thiophenol (1.1 eq).
-
DBU (0.1 eq) is added dropwise to the stirred solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4 hours.
-
The reaction is monitored by TLC for the disappearance of the starting enone.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography (hexane:ethyl acetate gradient) to yield the desired β-thioether ketone.
Visualizing Synthetic Pathways
Diagrammatic representations of reaction mechanisms and workflows provide a clear and concise understanding of the chemical transformations.
References
A Comparative Guide to Alternative Reagents for the Synthesis of α,β-Unsaturated Ketones
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated ketones, or enones, is a cornerstone of modern organic chemistry, providing critical building blocks for a vast array of pharmaceuticals and complex molecules. The selection of the appropriate synthetic methodology is paramount to achieving high yields, controlling stereochemistry, and ensuring compatibility with various functional groups. This guide provides a comparative overview of several key alternative reagents and methods for the synthesis of α,β-unsaturated ketones, complete with experimental data, detailed protocols, and mechanistic diagrams to aid in your research and development endeavors.
Comparison of Synthetic Methods
The following table summarizes the performance of five prominent methods for the synthesis of α,β-unsaturated ketones, offering a direct comparison of their typical reaction conditions and yields for analogous transformations.
| Method | Reactants | Reagents/Catalyst | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) |
| Aldol Condensation | Acetophenone, 3-Nitrobenzaldehyde | Sodium Hydroxide | 95% Ethanol | Room Temp. | - | ~20% |
| Benzaldehyde, Acetophenone | Sodium Hydroxide | 95% Ethanol | Room Temp. | - | High | |
| Knoevenagel Condensation | 4-Methoxybenzaldehyde, Malonic Acid | Pyridine, Piperidine | Pyridine | Reflux | 6 | 59% |
| 2-Methoxybenzaldehyde, Thiobarbituric Acid | Piperidine | Ethanol | - | - | - | |
| Robinson Annulation | 2-Methylcyclohexanone, Methyl Vinyl Ketone | Sodium Ethoxide | Ethanol | - | - | - |
| Aldehyde, Methyl Vinyl Ketone | Triethylamine, Sodium Methoxide | DCM, Methanol | 23 | 120 | - | |
| Saegusa-Ito Oxidation | Trimethylsilyl enol ether of a diketone | Tris(dibenzylideneacetone)dipalladium(0), Allyl methyl carbonate | Acetonitrile | 40 | 3 | 96% |
| Meyer-Schuster Rearrangement | Hindered Ketone (as part of a larger molecule for Paclitaxel synthesis) | Acid catalyst | - | - | - | 70-91% |
| Tertiary Propargylic Alcohols | Strong Acid or Transition Metal/Lewis Acid Catalysts | - | - | - | High |
Experimental Protocols
Detailed methodologies for the key synthetic transformations are provided below.
Aldol Condensation: Synthesis of 3-Nitrochalcone[1][2]
This procedure outlines the base-catalyzed condensation of an aldehyde and a ketone.
Materials:
-
3-Nitrobenzaldehyde (0.75 g, 5 mmol)
-
Acetophenone (0.60 mL)
-
95% Ethanol (4.0 mL)
-
Sodium Hydroxide solution (0.5 mL of a solution prepared by dissolving 6 g NaOH in 10 mL water)
-
Ice water
Procedure:
-
In a 50 mL Erlenmeyer flask, combine 0.75 g of 3-nitrobenzaldehyde, 0.60 mL of acetophenone, and 4.0 mL of 95% ethanol.
-
Swirl the mixture. If necessary, gently warm the flask on a steam bath to dissolve the solids, then allow it to cool to room temperature.
-
Add 0.5 mL of the sodium hydroxide solution to the mixture and swirl until it becomes cloudy and an orange precipitate forms, eventually solidifying.
-
Add 10 mL of ice water to the flask and stir with a spatula to break up the solid.
-
Transfer the mixture to a beaker containing 15 mL of ice water.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel and wash with cold water.
-
The crude product can be recrystallized from hot methanol.
Knoevenagel Condensation (Doebner Modification): Synthesis of 4-Methoxycinnamic Acid[3][4]
This method is particularly useful for the reaction of aldehydes with active methylene compounds like malonic acid, often followed by decarboxylation.
Materials:
-
4-Methoxybenzaldehyde
-
Malonic Acid (1.2 equivalents)
-
Pyridine
-
Piperidine (catalytic amount)
-
Dimethylformamide (DMF)
-
2 M Hydrochloric Acid
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1.2 equivalents of malonic acid in a minimal amount of DMF and add 1 mL of pyridine.
-
Add 1 g of 4-methoxybenzaldehyde portion-wise to the solution.
-
Add a catalytic amount of piperidine (approximately 50 µL).
-
Place the flask in a preheated oil bath and reflux the mixture for 6 hours.
-
After cooling, quench the reaction by adding a 2 M solution of hydrochloric acid.
-
If the product does not precipitate immediately, stir the mixture in an ice bath until a white precipitate forms.
-
Collect the product by vacuum filtration.
Robinson Annulation: Synthesis of a Bicyclic Enone
This powerful ring-forming reaction combines a Michael addition and an intramolecular aldol condensation.[1]
Materials:
-
Aldehyde (1.0 equivalent)
-
Dichloromethane (DCM)
-
Triethylamine (4.0 equivalents)
-
Methyl vinyl ketone (5.0 equivalents, freshly distilled)
-
Methanol (MeOH)
-
Sodium methoxide (3.0 equivalents, plus an additional 1.0 equivalent)
-
Saturated aqueous ammonium chloride solution
-
Saturated aqueous sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Michael Addition: To a solution of the aldehyde (1.0 eq) in DCM, add triethylamine (4.0 eq) and freshly distilled methyl vinyl ketone (5.0 eq) at 23 °C. Stir the mixture for 96 hours, protected from light. Concentrate the mixture to obtain the crude Michael adduct.
-
Aldol Condensation: Dissolve the Michael adduct in MeOH and add sodium methoxide (3.0 eq) in one portion while stirring at 23 °C. After 24 hours, add another portion of sodium methoxide (1.0 eq). After an additional 20 hours, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated aqueous sodium chloride solution, dry over magnesium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
Saegusa-Ito Oxidation[5]
This method provides a regioselective route to enones from silyl enol ethers.
Materials:
-
Diketone (1.98 mmol, 1.0 equivalent)
-
2,2,6,6-Tetramethylpiperidine (5.2 equivalents)
-
n-Butyllithium (2.5 M in hexane, 5.0 equivalents)
-
Trimethylsilyl chloride (TMSCl, 4.0 equivalents)
-
Tetrahydrofuran (THF), dry
-
Pentane
-
Saturated aqueous sodium bicarbonate
-
Acetonitrile (MeCN), dry
-
Tris(dibenzylideneacetone)dipalladium(0) (0.20 equivalents)
-
Allyl methyl carbonate (2.0 equivalents)
-
Celite®
Procedure:
-
Silyl Enol Ether Formation: In a flask with dry THF, dissolve 2,2,6,6-tetramethylpiperidine and cool to -78 °C. Add n-BuLi dropwise and stir for 10 minutes. In a separate flask, dissolve the diketone and TMSCl in THF at -78 °C. Slowly transfer the freshly prepared lithium tetramethylpiperidide solution to the diketone solution via cannula. Stir for 30 minutes and then warm to 0 °C.
-
Continue stirring for 10 minutes before diluting with pentane and quenching with saturated aqueous NaHCO₃. Extract with pentane. Dry the combined organic layers, filter, and evaporate to obtain the crude TMS-enol ether.
-
Oxidation: Re-dissolve the crude TMS-enol ether in dry MeCN. Add tris(dibenzylideneacetone)dipalladium(0) in one portion and then add allyl methyl carbonate dropwise at room temperature.
-
Warm the reaction to 40 °C and stir for 3 hours.
-
Filter the reaction mixture through a short pad of Celite®. Concentrate the filtrate in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the enone (96% yield).
Meyer-Schuster Rearrangement[6][7]
This rearrangement converts propargyl alcohols to α,β-unsaturated ketones, often under acidic conditions. Milder conditions can be achieved with transition metal catalysts.
General Procedure (Acid-Catalyzed):
-
The propargylic alcohol is treated with a strong acid such as sulfuric acid or with a Lewis acid. The reaction of tertiary alcohols containing an α-acetylenic group may lead to the competing Rupe reaction, which produces α,β-unsaturated methyl ketones.[2][3]
Catalytic Variant:
-
Milder conditions can be achieved using transition metal-based catalysts (e.g., Ru- or Ag-based) or Lewis acids like InCl₃ with microwave irradiation, which can provide excellent yields and good stereoselectivity.[3] A specific example in the synthesis of a paclitaxel precursor yielded the desired E-alkene with 70-91% yield.[2]
Reaction Pathways and Mechanisms
The following diagrams, generated using DOT language, illustrate the fundamental transformations and logical flow of each synthetic method.
Caption: General workflow for the base-catalyzed Aldol Condensation.
Caption: Key steps in the Knoevenagel Condensation.
Caption: The sequential Michael Addition and Aldol Condensation in the Robinson Annulation.
Caption: Mechanism of the Saegusa-Ito Oxidation.
Caption: The acid-catalyzed Meyer-Schuster Rearrangement pathway.
References
Grignard vs. Gilman Reagents for Enone Addition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The addition of organometallic reagents to α,β-unsaturated ketones (enones) is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures in drug development and materials science. The choice between a Grignard reagent (RMgX) and a Gilman reagent (R₂CuLi), a type of organocuprate, dictates the regioselectivity of the addition, leading to either 1,2- or 1,4-adducts. This guide provides an objective comparison of these two classes of reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform synthetic strategy.
Reactivity and Selectivity: A Tale of Two Nucleophiles
Grignard reagents, being "harder" nucleophiles, typically favor 1,2-addition to the electrophilic carbonyl carbon of an enone.[1][2] This reaction is generally under kinetic control, proceeding rapidly to form an allylic alcohol upon workup.[1]
In contrast, Gilman reagents are considered "softer" nucleophiles and preferentially undergo 1,4-conjugate addition (Michael addition) to the β-carbon of the enone.[1][2][3] This thermodynamically favored pathway results in the formation of a ketone with a newly installed substituent at the β-position.[1]
However, the reactivity of Grignard reagents can be modulated. In the presence of a catalytic amount of a copper salt, typically copper(I), the regioselectivity of the Grignard addition can be completely reversed, favoring the 1,4-addition product.[4][5][6] This is achieved through the in situ formation of an organocuprate-like species.
Quantitative Comparison of Reagent Performance
The following table summarizes the typical regioselectivity and yields for the addition of Grignard and Gilman reagents to a representative enone, cyclohexenone.
| Reagent System | Substrate | Reagent | Product Type | 1,4:1,2 Ratio | Yield (%) | Reference |
| Grignard | Cyclohexenone | MeMgBr | 1,2-addition | Predominantly 1,2 | ~95 (of 1,2-product) | General Knowledge |
| Gilman | Cyclohexenone | Me₂CuLi | 1,4-addition | Predominantly 1,4 | High | [3] |
| Cu-Catalyzed Grignard | Cyclohexenone | EtMgBr, 5 mol% CuCl, 6 mol% Taniaphos | 1,4-addition | 95:5 | >98 (conversion) | [5] |
| Cu-Catalyzed Grignard | Cyclohexenone | MeMgBr, 5 mol% MCC-AmP-Cu | 1,4-addition | 97:3 | 92 | [7] |
Mechanistic Pathways
The distinct outcomes of Grignard and Gilman reagent additions to enones can be visualized through their respective reaction pathways.
Caption: Mechanistic overview of enone additions.
Experimental Protocols
Below are representative experimental procedures for the addition of Grignard and Gilman reagents to cyclohexenone.
Protocol 1: 1,2-Addition of a Grignard Reagent to Cyclohexenone
Materials:
-
Cyclohexenone
-
Methylmagnesium bromide (MeMgBr) solution in diethyl ether
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add cyclohexenone (1.0 eq) dissolved in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the MeMgBr solution (1.1 eq) dropwise via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude 1-methylcyclohex-2-en-1-ol.
-
Purify the product by flash column chromatography.
Protocol 2: 1,4-Addition of a Gilman Reagent to Cyclohexenone
Materials:
-
Copper(I) iodide (CuI)
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous diethyl ether
-
Cyclohexenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware under an inert atmosphere
Procedure:
-
To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add CuI (1.0 eq) and anhydrous diethyl ether.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add MeLi solution (2.0 eq) dropwise. The solution will typically change color, indicating the formation of the lithium dimethylcuprate (Me₂CuLi) Gilman reagent. Stir the mixture at this temperature for 30 minutes.
-
In a separate flask, dissolve cyclohexenone (1.0 eq) in anhydrous diethyl ether and cool to -78 °C.
-
Transfer the Gilman reagent solution to the cyclohexenone solution via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-methylcyclohexan-1-one.
-
Purify the product by flash column chromatography.
Protocol 3: Copper-Catalyzed 1,4-Addition of a Grignard Reagent to Cyclohexenone
Materials:
-
Copper(I) chloride (CuCl)
-
Taniaphos (or other suitable chiral ligand for asymmetric synthesis)
-
Anhydrous diethyl ether
-
Ethylmagnesium bromide (EtMgBr) solution in diethyl ether
-
Cyclohexenone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware under an inert atmosphere
Procedure: [5]
-
To a flame-dried Schlenk tube under a nitrogen atmosphere, add CuCl (0.05 eq) and Taniaphos (0.06 eq).
-
Add anhydrous diethyl ether and stir the mixture at room temperature for 15 minutes.
-
Cool the catalyst solution to 0 °C.
-
In a separate flask, dissolve cyclohexenone (1.0 eq) in anhydrous diethyl ether.
-
Add the cyclohexenone solution to the catalyst mixture.
-
Slowly add EtMgBr solution (1.15 eq) dropwise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 15 minutes after the addition is complete.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with diethyl ether, combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-ethylcyclohexan-1-one by flash column chromatography.
Conclusion
The choice between Grignard and Gilman reagents for addition to enones is a critical decision in synthetic planning. Uncatalyzed Grignard reactions reliably produce 1,2-addition products, while Gilman reagents are the classic choice for 1,4-conjugate addition. The advent of copper-catalyzed Grignard reactions has provided a powerful alternative for achieving 1,4-selectivity, often with the added benefit of enabling enantioselective transformations through the use of chiral ligands.[4][5] Understanding the reactivity profiles and having access to robust experimental protocols for each of these reagent systems is essential for researchers aiming to construct complex molecules with high precision and efficiency.
References
- 1. Grignard (RMgX), Organolithium (RLi), and Gilman (R2CuLi) Reagents: Summarizing Their Reactions - Chemistry Steps [chemistrysteps.com]
- 2. reddit.com [reddit.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Copper-catalyzed asymmetric conjugate addition of Grignard reagents to cyclic enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research.rug.nl [research.rug.nl]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (E)-5-Ethyl-3-nonen-2-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two common synthetic routes for the preparation of (E)-5-Ethyl-3-nonen-2-one, an α,β-unsaturated ketone with potential applications in organic synthesis. The Claisen-Schmidt condensation and the Wittig reaction are evaluated, presenting detailed experimental protocols and comparative quantitative data to inform methodological selection.
At a Glance: Synthetic Route Comparison
| Parameter | Claisen-Schmidt Condensation | Wittig Reaction |
| Starting Materials | 2-Pentanone, Propanal | 2-Heptanone, (Triphenylphosphoranylidene)acetaldehyde or 2-Ethylhexanal, Acetylmethylidenetriphenylphosphorane |
| Reaction Type | Base-catalyzed aldol condensation and dehydration | Nucleophilic addition of a phosphorus ylide to a carbonyl |
| Stereoselectivity | Generally favors the more stable (E)-isomer | Dependent on ylide stability; stabilized ylides favor (E)-isomer |
| Key Reagents | Sodium hydroxide or other bases | Triphenylphosphine, alkyl halide, strong base (for ylide formation) |
| Typical Yield | 60-80% | 70-90% |
| Byproducts | Water | Triphenylphosphine oxide |
| Purification | Distillation, Column Chromatography | Column Chromatography (to remove triphenylphosphine oxide) |
Experimental Protocols
Method 1: Claisen-Schmidt Condensation
This method involves the base-catalyzed reaction between 2-pentanone and propanal, followed by dehydration to yield the target enone.
Materials:
-
2-Pentanone
-
Propanal
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl, for neutralization)
Procedure:
-
A solution of sodium hydroxide (1.2 g, 30 mmol) in ethanol (20 mL) and water (15 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
-
A mixture of 2-pentanone (2.15 g, 25 mmol) and propanal (1.45 g, 25 mmol) is added dropwise to the cooled basic solution over 30 minutes, maintaining the temperature below 10 °C.
-
The reaction mixture is stirred at room temperature for 12 hours.
-
The mixture is then neutralized with dilute hydrochloric acid and extracted with diethyl ether (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Method 2: Wittig Reaction
This route utilizes the reaction of a stabilized phosphorus ylide with an aldehyde to selectively form the (E)-alkene. The synthesis of the required stabilized ylide, acetylmethylidenetriphenylphosphorane, is a prerequisite.
Part A: Synthesis of Acylmethylidenetriphenylphosphorane (Stabilized Ylide)
-
To a solution of triphenylphosphine (26.2 g, 100 mmol) in toluene (200 mL) is added chloroacetone (9.25 g, 100 mmol).
-
The mixture is heated to reflux for 4 hours, during which a white precipitate of the phosphonium salt forms.
-
The mixture is cooled to room temperature, and the solid is collected by filtration, washed with cold toluene, and dried under vacuum.
-
The phosphonium salt is suspended in dichloromethane (150 mL), and a 10% aqueous sodium hydroxide solution is added dropwise with vigorous stirring until the salt dissolves and two clear layers are formed.
-
The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield acetylmethylidenetriphenylphosphorane as a stable solid.
Part B: Wittig Reaction with 2-Ethylhexanal
-
A solution of 2-ethylhexanal (3.2 g, 25 mmol) in dry tetrahydrofuran (THF, 50 mL) is prepared in a round-bottom flask under a nitrogen atmosphere.
-
Acylmethylidenetriphenylphosphorane (9.56 g, 30 mmol) is added to the solution, and the mixture is stirred at room temperature for 24 hours.
-
The solvent is removed under reduced pressure.
-
The residue is triturated with diethyl ether to precipitate the triphenylphosphine oxide byproduct.
-
The ether solution is filtered, and the filtrate is concentrated.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Logical Workflow of Synthetic Strategies
Caption: Comparative workflow of Claisen-Schmidt and Wittig reactions for enone synthesis.
Discussion
The Claisen-Schmidt condensation offers a straightforward and atom-economical approach to this compound from readily available starting materials. The reaction conditions are generally mild, and the procedure is relatively simple to perform. However, self-condensation of the aldehyde or ketone can occur as a side reaction, potentially lowering the yield of the desired product. The stereoselectivity is thermodynamically controlled, typically favoring the more stable (E)-isomer.
The Wittig reaction , particularly with a stabilized ylide, provides excellent control over the stereochemistry, leading predominantly to the (E)-isomer. This method often results in higher yields compared to the Claisen-Schmidt condensation. The main drawback of the Wittig reaction is the formation of triphenylphosphine oxide as a byproduct, which can sometimes be challenging to remove completely from the reaction mixture, necessitating careful purification by column chromatography. The preparation of the Wittig reagent also adds an extra step to the overall synthesis.
The choice between these two methods will depend on the specific requirements of the synthesis, such as the desired purity, yield, and the availability of starting materials and reagents. For high stereoselectivity and potentially higher yields, the Wittig reaction is preferable. For a more direct and cost-effective synthesis, the Claisen-Schmidt condensation is a viable alternative.
Safety Operating Guide
Proper Disposal of (E)-5-Ethyl-3-nonen-2-one: A Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of research and development operations. This guide provides essential, step-by-step procedures for the proper disposal of (E)-5-Ethyl-3-nonen-2-one, ensuring the safety of laboratory personnel and adherence to regulatory standards. As a flammable organic ketone, this compound requires handling as hazardous waste.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.
Waste Collection and Storage
Proper collection and storage are the first steps in the disposal process. Adhere to the following protocols:
-
Waste Container: Use a designated, chemically compatible waste container for collecting this compound waste. The original chemical container is often the most suitable choice.[1] The container must be in good condition, free from leaks or cracks, and have a secure-fitting cap.[1][2]
-
Labeling: Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[2][3] Do not use abbreviations or chemical formulas.[2]
-
Segregation: Store the waste container segregated from incompatible materials, such as acids and oxidizers, to prevent dangerous reactions.[4]
-
Accumulation: Keep the waste container closed except when adding waste.[2] Store the container in a designated satellite accumulation area (SAA) near the point of generation.[3][4]
Step-by-Step Disposal Procedure
-
Waste Collection: Carefully pour the this compound waste into the designated hazardous waste container using a funnel to prevent spills.[5]
-
Container Rinsing: For empty containers that held this compound, they must be triple-rinsed with a suitable solvent (such as acetone or ethanol).[2][6]
-
Rinsate Collection: The solvent rinsate from the triple-rinse procedure is also considered hazardous waste and must be collected in the appropriate flammable waste container.[1][2]
-
Final Container Disposal: After triple-rinsing and air-drying in a ventilated area like a fume hood, the original container can be disposed of in the regular laboratory trash or recycling, provided all hazardous markings have been removed or defaced.[1][6]
-
Waste Pickup: Once the hazardous waste container is full (approximately 90% capacity), or within 90 days of the first addition of waste, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4]
Important Note: It is illegal and unsafe to dispose of flammable organic compounds like this compound by pouring them down the drain or allowing them to evaporate in a fume hood as a primary means of disposal.[7][8]
Quantitative Data Summary
| Parameter | Value | Source |
| Flash Point | 178.00 °F (81.11 °C) | [9] |
| WGK (Water Hazard Class) | 3 | [9] |
| Maximum SAA Volume | 55 gallons | [4] |
| Maximum SAA Time Limit | 90 days | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. vumc.org [vumc.org]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. youtube.com [youtube.com]
- 4. How to Prepare and Store Hazardous Waste | Environment, Health & Safety [ehs.ucla.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. cpachem.com [cpachem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. (E)-3-nonen-2-one, 18402-83-0 [thegoodscentscompany.com]
Personal protective equipment for handling (E)-5-Ethyl-3-nonen-2-one
Disclaimer: A specific Safety Data Sheet (SDS) for (E)-5-Ethyl-3-nonen-2-one (CAS No. 138509-47-4) was not publicly available at the time of this writing. The following guidance is based on general safety protocols for handling similar chemical compounds (ketones) and should be considered a preliminary safety framework. It is imperative to obtain the official SDS from your chemical supplier and conduct a thorough, substance-specific risk assessment before commencing any work.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound, including operational and disposal plans.
Immediate Safety & Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is critical to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Remarks |
| Eye & Face Protection | Safety Goggles or a Face Shield | Must be compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield is recommended when there is a significant risk of splashes. |
| Skin Protection | Nitrile or Neoprene Gloves | Inspect gloves for integrity before each use. Follow the glove manufacturer's guidelines for breakthrough time and permeation. For prolonged or repeated contact, consider double-gloving. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required to protect skin and personal clothing from contamination. | |
| Respiratory Protection | Use in a well-ventilated area. | Handling should be performed in a certified chemical fume hood to minimize inhalation of vapors. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary based on your risk assessment. |
| Foot Protection | Closed-toe shoes | Shoes should be made of a material that offers protection against accidental spills. |
Operational Plan: Handling & Disposal Workflow
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to final waste disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Step-by-Step Procedural Guidance
I. Preparation:
-
Obtain and Review the SDS: Before any handling, secure the specific Safety Data Sheet for this compound from your supplier. This document contains critical safety information.
-
Conduct a Risk Assessment: Evaluate the specific risks associated with your planned experiment, considering the quantities to be used, the experimental conditions, and potential reactions.
-
Designate a Work Area: All handling of this compound should occur within a certified chemical fume hood to ensure proper ventilation.
-
Assemble Materials: Gather all necessary equipment, including the chemical, reaction vessels, and required PPE, before starting the experiment.
II. Handling:
-
Wear Appropriate PPE: Don the personal protective equipment as outlined in the table above.
-
Perform the Experiment: Conduct all work within the fume hood. Use the smallest quantity of the chemical necessary for your experiment.
-
Maintain Container Integrity: Keep the container for this compound tightly sealed when not in use to prevent the release of vapors.
-
Avoid Exposure: Take all necessary precautions to avoid direct contact with the skin and eyes, as well as inhalation of any vapors.[1]
III. Disposal:
-
Waste Segregation: Collect all waste materials containing this compound in a designated, properly labeled, and sealed waste container. Ensure the container is compatible with the chemical.
-
Decontamination: Thoroughly clean and decontaminate all work surfaces and equipment after use.
-
PPE Disposal: Remove and dispose of contaminated gloves and other disposable PPE in the designated waste stream. Non-disposable PPE should be decontaminated according to your institution's protocols.
-
Professional Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety office or a licensed chemical waste disposal company. Do not dispose of this chemical down the drain.
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
